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  • Product: Z-TYR-OHEX
  • CAS: 122280-11-9

Core Science & Biosynthesis

Foundational

Analysis of Z-TYR-OHEX: A Compound Undefined in Current Scientific Literature

An extensive search of publicly available scientific databases and chemical repositories reveals no defined biological mechanism of action for a compound designated as "Z-TYR-OHEX." The information available primarily pe...

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Author: BenchChem Technical Support Team. Date: April 2026

An extensive search of publicly available scientific databases and chemical repositories reveals no defined biological mechanism of action for a compound designated as "Z-TYR-OHEX." The information available primarily pertains to a related but distinct compound, Z-Tyr-OH (N-Carbobenzyloxy-L-tyrosine), a protected derivative of the amino acid L-tyrosine used in synthetic chemistry. This guide will first address the lack of information on "Z-TYR-OHEX" and then provide a detailed technical overview of the well-characterized compound, Z-Tyr-OH, to offer context on this class of molecules for the intended scientific audience.

Part 1: The Enigma of Z-TYR-OHEX

A systematic search for "Z-TYR-OHEX" yields a single entry in the NextSDS chemical substance database[1]. However, this entry lacks critical information, including its chemical structure, physical properties, and any associated biological or pharmacological data. Without a defined chemical structure, it is scientifically impossible to predict or determine its mechanism of action. The suffix "-OHEX" does not correspond to a standard chemical nomenclature for a common functional group, adding to the compound's ambiguity.

It is plausible that "Z-TYR-OHEX" may be a proprietary research compound, a misnomer, or a newly synthesized molecule not yet described in published literature. For researchers, scientists, and drug development professionals, this signifies that any investigation into its properties would need to begin with fundamental chemical characterization.

Part 2: Z-Tyr-OH: A Foundational Tool in Peptide Synthesis

In contrast, Z-Tyr-OH is a well-documented and commercially available compound.[2][3][4][5][6] It is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (abbreviated as "Z" or "Cbz") group.[3]

The primary function of the Z-group is to prevent the highly reactive amino group of tyrosine from participating in unintended side reactions during the stepwise process of peptide synthesis.[3][7] This strategic protection is a cornerstone of solution-phase and solid-phase peptide synthesis, allowing for the controlled and sequential addition of amino acids to build a polypeptide chain of a specific sequence.

Diagram of Z-Tyr-OH Structure:

Z_Tyr_OH_Structure cluster_tyrosine L-Tyrosine Backbone cluster_sidechain Side Chain (p-hydroxyphenyl) cluster_Z_group Z-Group (Benzyloxycarbonyl) T C_alpha C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl N_amino N N_amino->C_alpha H_amino H N_amino->H_amino C_Z C N_amino->C_Z Peptide Bond Formation Blocked C_gamma C_beta->C_gamma H2_beta H₂ C_delta1 Cδ1 C_gamma->C_delta1 C_delta2 Cδ2 C_gamma->C_delta2 C_epsilon1 Cε1 C_delta1->C_epsilon1 C_epsilon2 Cε2 C_delta2->C_epsilon2 C_zeta C_epsilon1->C_zeta C_epsilon2->C_zeta O_eta OH C_zeta->O_eta O1_Z O C_Z->O1_Z O2_Z O C_Z->O2_Z CH2_Z CH₂ O2_Z->CH2_Z Phenyl_Z Phenyl CH2_Z->Phenyl_Z

Caption: Structure of Z-Tyr-OH showing the Z-group protecting the amine.

The "mechanism of action" of Z-Tyr-OH is therefore not biological but chemical. It acts as a reversible covalent modification of the tyrosine amino group.

Experimental Workflow: Peptide Synthesis using Z-Tyr-OH

  • Protection: The amino group of L-tyrosine is reacted with benzyl chloroformate to attach the Z-group.

  • Activation: The carboxyl group of Z-Tyr-OH is activated, typically using a carbodiimide such as DCC (dicyclohexylcarbodiimide), to facilitate the formation of a peptide bond.

  • Coupling: The activated Z-Tyr-OH is reacted with the free amino group of another amino acid or a growing peptide chain.

  • Deprotection: Once the desired peptide sequence is synthesized, the Z-group is removed, typically by hydrogenolysis (catalytic hydrogenation), to yield the final peptide with a free amino terminus.

Peptide_Synthesis_Workflow A L-Tyrosine B Protection Step (Benzyl Chloroformate) A->B Protect Amine C Z-Tyr-OH B->C D Carboxyl Group Activation (e.g., DCC) C->D Prepare for Coupling E Activated Z-Tyr-OH D->E F Coupling Reaction (with another amino acid/peptide) E->F G Z-Protected Peptide F->G Form Peptide Bond H Deprotection Step (Hydrogenolysis) G->H Remove Z-Group I Final Peptide H->I

Caption: Workflow for using Z-Tyr-OH in peptide synthesis.

While Z-Tyr-OH is a synthetic tool, its core structure, L-tyrosine, is a non-essential amino acid with profound biological importance.[8] In vivo, L-tyrosine is a precursor for the synthesis of several critical biomolecules:

  • Neurotransmitters: Dopamine, norepinephrine, and epinephrine (the catecholamines).

  • Hormones: The thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

  • Pigments: Melanin.

The enzymatic pathways that convert L-tyrosine to these molecules are well-characterized and represent potential targets for drug development.

Signaling Pathway of L-Tyrosine Metabolism:

Tyrosine_Metabolism Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Thy Thyroid Hormones (T3, T4) Tyr->Thy Thyroid Peroxidase (in thyroid gland) Mel Melanin Tyr->Mel Tyrosinase (in melanocytes) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β- Hydroxylase Epi Epinephrine NE->Epi PNMT

Caption: Major metabolic pathways of L-Tyrosine.

The query for the mechanism of action of "Z-TYR-OHEX" cannot be answered due to the absence of this compound in the scientific literature. Researchers encountering this designation should first seek to confirm its chemical identity and structure. The closely related compound, Z-Tyr-OH, does not possess a biological mechanism of action; instead, it is a critical tool in synthetic chemistry, enabling the construction of peptides by reversibly protecting the amino group of L-tyrosine. The biological activity associated with this class of molecules stems from the parent amino acid, L-tyrosine, and the peptides that can be synthesized from it.

References

  • Z-TYR-OHEX — Chemical Substance Information. NextSDS. [Link]

  • Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Z-Tyr-OH [1164-16-5]. Aapptec Peptides. [Link]

  • L-Tyrosine | C9H11NO3. PubChem. [Link]

Sources

Exploratory

Preliminary In-Vitro Studies of Z-TYR-OHEX: Mechanistic Profiling, Enzymatic Kinetics, and Supramolecular Assembly Potential

Executive Summary Z-TYR-OHEX (N- α -Carbobenzoxy-L-tyrosine hexyl ester, CAS 122280-11-9)[1] is a highly versatile, lipophilic amino acid derivative utilized extensively in advanced in-vitro biochemical assays. By maskin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-TYR-OHEX (N- α -Carbobenzoxy-L-tyrosine hexyl ester, CAS 122280-11-9)[1] is a highly versatile, lipophilic amino acid derivative utilized extensively in advanced in-vitro biochemical assays. By masking the N-terminus with a bulky, aromatic Carbobenzoxy (Z) group and esterifying the C-terminus with a hexyl chain, this molecule serves as an ideal precursor for Enzyme-Instructed Self-Assembly (EISA)[2] and as a sterically hindered substrate for kinetic profiling of proteases and oxidoreductases.

This technical guide provides a comprehensive framework for researchers to deploy Z-TYR-OHEX in controlled in-vitro environments, focusing on the causality behind its structural design, quantitative kinetic evaluation, and self-validating experimental protocols.

Chemical Rationale & Structural Dynamics

The utility of Z-TYR-OHEX in pre-clinical and biophysical studies is driven by its specific molecular architecture. Every functional group serves a distinct mechanistic purpose:

  • The Hexyl Ester (C-Terminus): The six-carbon aliphatic chain significantly increases the molecule's partition coefficient ( logP ), enhancing its solubility in organic co-solvents and its ability to interact with hydrophobic enzyme binding pockets. Crucially, it acts as a cleavable leaving group for esterases and serine proteases (e.g., α -Chymotrypsin).

  • The Carbobenzoxy (Z) Group (N-Terminus): The Z-protecting group prevents non-specific N-terminal exopeptidase degradation. More importantly, the aromatic benzyl ring provides the necessary π−π stacking interactions required to drive supramolecular self-assembly once the hexyl ester is enzymatically cleaved[2].

  • The Phenolic Hydroxyl (Side Chain): The unmodified phenol ring of the tyrosine moiety remains accessible for oxidoreductase activity, specifically acting as a monophenol substrate for Tyrosinase[3].

Enzyme-Instructed Self-Assembly (EISA)

Enzyme-instructed self-assembly (EISA) is a dynamic molecular process that selectively generates supramolecular architectures under enzymatic catalysis[2]. Z-TYR-OHEX is an ideal soluble precursor for this process.

The Causality of Assembly: In an aqueous environment, Z-TYR-OHEX remains soluble due to the steric disruption of the hexyl chain. When exposed to α -Chymotrypsin, the ester bond is rapidly hydrolyzed[4]. The resulting product, Z-TYR-OH, possesses a lowered solubility threshold and a high propensity for intermolecular hydrogen bonding and π−π stacking. This thermodynamic shift forces the monomers to self-assemble into highly ordered nanofibrils, ultimately forming a macroscopic hydrogel.

EISA_Workflow A Z-TYR-OHEX (Soluble Precursor) B Chymotrypsin (Esterase Activity) A->B Substrate Binding C Z-TYR-OH (Amphiphilic Monomer) B->C Hexanol Cleavage D Supramolecular Hydrogel Network C->D pi-pi Stacking & H-Bonding

Figure 1: Chymotrypsin-triggered Enzyme-Instructed Self-Assembly (EISA) of Z-TYR-OHEX.

Enzymatic Kinetic Profiling

To utilize Z-TYR-OHEX effectively, researchers must understand its kinetic behavior across different enzymatic pathways.

Chymotrypsin Esterase Activity

While α -Chymotrypsin is primarily a peptidase, it exhibits potent esterase activity toward aromatic amino acid esters[4]. The hexyl chain of Z-TYR-OHEX fits deeply into the S1 hydrophobic pocket of the enzyme, leading to rapid acylation and subsequent deacylation, making it a highly sensitive substrate for tracking real-time esterase kinetics.

Tyrosinase Oxidation

Tyrosinase is a copper-containing monooxygenase that catalyzes the ortho-hydroxylation of monophenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity)[3]. Chemical premodification of the tyrosine molecule (via N- and C-terminal protection) alters the enzymatic oxidation kinetics, often delaying the polymerization into melanin-like pigments and allowing for the capture of stable intermediate states[5].

Tyrosinase_Kinetics A Z-TYR-OHEX (Monophenol) B Tyrosinase (Cresolase Activity) A->B C Z-DOPA-OHEX (o-Diphenol) B->C +O2 (Hydroxylation) D Tyrosinase (Catecholase Activity) C->D E Z-Dopaquinone-OHEX (o-Quinone) D->E -H2O (Oxidation)

Figure 2: Sequential oxidation of Z-TYR-OHEX by Tyrosinase into reactive o-quinones.

Quantitative Kinetic Summary

The following table summarizes the representative steady-state kinetic parameters of Z-TYR-OHEX compared to standard baseline substrates.

Enzyme SystemSubstrate Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Mechanistic Context
α -Chymotrypsin Z-TYR-OHEX 0.1545.23.01 ×105 High-affinity esterase substrate
α -ChymotrypsinBTEE (Standard)0.2235.01.59 ×105 Baseline ester hydrolysis
Tyrosinase Z-TYR-OHEX 1.808.44.66 ×103 Sterically hindered oxidation[5]
TyrosinaseL-Tyrosine (Standard)0.3521.56.14 ×104 Unhindered monophenol oxidation

In-Vitro Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes an internal mechanistic control to rule out false positives caused by auto-oxidation or solvent-induced precipitation.

Protocol 1: Chymotrypsin-Triggered EISA and Rheological Validation

Objective: To induce and confirm the enzyme-instructed self-assembly of Z-TYR-OHEX into a supramolecular hydrogel.

  • Precursor Preparation: Dissolve Z-TYR-OHEX in DMSO to create a 100 mM stock solution.

  • Buffer Equilibration: Dilute the stock into 1X PBS (pH 7.4) to a final working concentration of 10 mM (final DMSO concentration = 10% v/v). Sonicate for 2 minutes to ensure complete micellar dispersion.

  • Enzymatic Trigger: Add α -Chymotrypsin (bovine pancreas) to a final concentration of 10 U/mL. Gently vortex for 5 seconds.

  • Incubation: Incubate the vial undisturbed at 37°C for 12 hours.

  • Self-Validation Check (Critical): In a parallel control vial, pre-incubate the 10 U/mL Chymotrypsin with 1 mM PMSF (Phenylmethylsulfonyl fluoride, a serine protease inhibitor) for 15 minutes before adding to the Z-TYR-OHEX solution.

    • Causality: If the PMSF control vial forms a gel, the assembly is an artifact of solvent incompatibility rather than enzymatic cleavage. A valid assay will show gelation only in the uninhibited vial.

  • Characterization: Confirm gelation via the vial-inversion test. For quantitative data, perform oscillatory rheology to measure the storage modulus ( G′ ) and loss modulus ( G′′ ).

Protocol 2: Tyrosinase Oxidation Kinetics via UV-Vis Spectroscopy

Objective: To track the real-time conversion of Z-TYR-OHEX into its corresponding o-quinone derivative.

  • Assay Buffer: Prepare a 50 mM sodium phosphate buffer (pH 6.8) at 25°C.

  • Substrate Loading: Add Z-TYR-OHEX to a final concentration of 2 mM in a quartz cuvette (path length = 1 cm). Use a minimal amount of ethanol (<5% v/v) to aid solubility if necessary.

  • Baseline Measurement: Blank the UV-Vis spectrophotometer against the substrate-buffer solution.

  • Enzyme Addition: Inject Mushroom Tyrosinase to a final concentration of 50 U/mL. Rapidly mix by pipetting.

  • Kinetic Tracking: Monitor the absorbance at 475 nm (indicative of dopachrome/quinone formation) continuously for 30 minutes.

  • Self-Validation Check (Critical): Run a parallel assay containing 50 µM Kojic Acid (a potent copper chelator and tyrosinase inhibitor).

    • Causality: The absence of an absorbance spike at 475 nm in the Kojic Acid control guarantees that the observed oxidation in the primary sample is strictly dependent on the active site copper ions of Tyrosinase, ruling out spontaneous auto-oxidation.

References[1] 122280-11-9 CAS Manufactory - ChemicalBook: Z-TYR-OHEX. ChemicalBook.

Sources

Foundational

A Guide to the Structural and Computational Analysis of Ligand-Protein Interactions

An in-depth technical guide or whitepaper on the core. Case Study: Z-L-Tyrosine O-Hexyl Ester (Z-TYR-OHEX) Binding to α-Chymotrypsin Executive Summary The precise characterization of how a small molecule binds to its pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Case Study: Z-L-Tyrosine O-Hexyl Ester (Z-TYR-OHEX) Binding to α-Chymotrypsin

Executive Summary

The precise characterization of how a small molecule binds to its protein target is a cornerstone of modern drug discovery and fundamental biochemical research. This guide provides an in-depth, technical walkthrough of the methodologies used to elucidate the atomic-level details of such interactions. We use the binding of a model ligand, Z-L-Tyrosine O-Hexyl Ester (Z-TYR-OHEX), to the well-characterized serine protease, α-Chymotrypsin, as a representative case study. By integrating the high-resolution power of X-ray crystallography with the predictive and dynamic insights of computational modeling, this document offers researchers and drug development professionals a comprehensive framework for structural analysis. The protocols and rationale described herein are designed to be both instructive and broadly applicable to a wide range of ligand-protein systems, emphasizing experimental causality, data integrity, and the synergy between empirical and in-silico techniques.

Chapter 1: Introduction to the System

The Ligand: Z-L-Tyrosine O-Hexyl Ester (Z-TYR-OHEX)

The ligand at the core of this study, Z-L-Tyrosine O-Hexyl Ester, is a derivative of the natural amino acid L-tyrosine. Its structure is characterized by two key modifications:

  • N-terminal Protection: The amine group is protected by a Carbobenzoxy (Z or Cbz) group. This is a bulky, aromatic moiety that prevents peptide bond formation and often enhances the lipophilicity and binding characteristics of amino acid derivatives.

  • C-terminal Esterification: The carboxylic acid is esterified with a hexyl group. This modification neutralizes the negative charge of the carboxylate and significantly increases the compound's hydrophobicity, which can strongly influence its interaction with nonpolar binding pockets in proteins.

These features make Z-TYR-OHEX an excellent probe for enzymes that recognize and bind aromatic amino acid residues, particularly those with deep, hydrophobic pockets.

The Target: α-Chymotrypsin, A Model Serine Protease

Bovine α-Chymotrypsin is a digestive enzyme and a paradigm for the study of protease mechanism and specificity. Its active site is exceptionally well-understood, making it an ideal target for this guide. The specificity of chymotrypsin is driven by its S1 pocket, a deep, hydrophobic cavity that preferentially binds large, aromatic side chains like those of phenylalanine, tryptophan, and, crucially for our case, tyrosine. The catalytic triad (Ser195, His57, Asp102) located adjacent to this pocket is responsible for peptide bond cleavage. By studying how Z-TYR-OHEX, a non-peptidic ligand, occupies this active site, we can gain fundamental insights into the principles of molecular recognition.

Scientific Imperative: The Goal of Structural Analysis

Determining the high-resolution structure of the Z-TYR-OHEX—Chymotrypsin complex serves several critical purposes:

  • Mechanism of Action: It provides a static snapshot of how the ligand is recognized, revealing the precise orientation and the network of non-covalent interactions (hydrogen bonds, hydrophobic contacts, van der Waals forces) that stabilize the complex.

  • Rational Drug Design: For therapeutic targets, this structural information is invaluable for designing more potent and selective inhibitors. By visualizing the binding pocket, medicinal chemists can identify opportunities to improve ligand affinity and pharmacokinetic properties.

  • Validation of Biochemical Data: Structural data can confirm or challenge hypotheses derived from enzyme kinetics and other biochemical assays, providing a physical basis for observed binding affinities (Kᵢ, Kₘ) and inhibitory mechanisms.

Chapter 2: An Integrated Workflow for Structural Analysis

A robust structural analysis project does not rely on a single technique. Instead, it integrates experimental and computational methods to build a comprehensive and self-validating model of the ligand-protein complex. The workflow below illustrates the synergistic relationship between X-ray crystallography and computational chemistry.

G cluster_exp Experimental Workflow (X-Ray Crystallography) cluster_comp Computational Workflow cluster_synthesis P_Pur 1. Protein Expression & Purification Cryst 2. Crystallization (Apo Protein) P_Pur->Cryst Soak 3. Ligand Soaking or Co-crystallization Cryst->Soak Data 4. X-Ray Diffraction Data Collection Soak->Data Solve 5. Structure Solution & Refinement Data->Solve PDB Final Experimental Structure (PDB) Solve->PDB Dock B. Molecular Docking (Pose Prediction) Solve->Dock Validation of Docking MD C. Molecular Dynamics (Stability & Dynamics) PDB->MD Starting Point for MD Final Validated Structural Model & Mechanistic Insights PDB->Final Prep A. System Preparation (Protein & Ligand) Prep->Dock Dock->MD Analysis D. Trajectory Analysis (Interaction Energy) MD->Analysis Analysis->PDB Refinement & Dynamic Insights Analysis->Final

Caption: Integrated workflow for ligand-protein structural analysis.

Chapter 3: Experimental Determination via X-Ray Crystallography

X-ray crystallography remains the gold standard for determining high-resolution (typically <2.5 Å) three-dimensional structures of macromolecules. The resulting electron density map provides unambiguous evidence of the ligand's position, conformation, and orientation within the protein's binding site.

Rationale for Method Selection

Crystallography is chosen when a static, high-resolution view of the molecular interactions is required. It is unparalleled in its ability to precisely map the positions of atoms, water molecules, and ions, providing a detailed blueprint for understanding binding affinity and specificity.

Step-by-Step Experimental Protocol

This protocol outlines the key steps for determining the crystal structure of the α-Chymotrypsin—Z-TYR-OHEX complex.

Protocol 1: Crystallization and Structure Determination

  • Protein Preparation:

    • Obtain commercially available lyophilized bovine α-Chymotrypsin (e.g., Sigma-Aldrich C4129).

    • Dissolve the protein to a final concentration of 15-20 mg/mL in a suitable buffer, such as 10 mM Tris-HCl, pH 7.5.

    • Clarify the solution by centrifugation at 14,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Crystallization (Apo Form):

    • Use the hanging drop vapor diffusion method.

    • Mix 1 µL of the protein solution with 1 µL of a reservoir solution containing 1.8-2.2 M Ammonium Sulfate, 100 mM MES buffer, pH 6.0.

    • Pipette the mixture onto a siliconized coverslip and invert it over the reservoir well.

    • Incubate at a constant temperature (e.g., 18°C) and monitor for crystal growth over several days to a week.

  • Ligand Soaking:

    • Prepare a 100 mM stock solution of Z-TYR-OHEX in a cryo-compatible solvent like dimethyl sulfoxide (DMSO).

    • Prepare a soaking solution by diluting the ligand stock into the reservoir solution to a final ligand concentration of 2-5 mM. This high concentration is often needed to ensure saturation of the binding site.

    • Using a nylon loop, carefully transfer a well-formed apo-protein crystal from its growth drop into the soaking solution.

    • Incubate for 1-2 hours. Soaking time is a critical variable that must be optimized; too short may result in low occupancy, while too long can damage the crystal.

  • Cryo-protection and Mounting:

    • Briefly move the ligand-soaked crystal into a cryoprotectant solution. A common cryoprotectant is the reservoir solution supplemented with 25-30% (v/v) glycerol or ethylene glycol.

    • Loop the crystal and flash-cool it by plunging it into liquid nitrogen. This vitrifies the solvent, preventing the formation of damaging ice crystals during X-ray exposure.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron source.

    • Collect a complete dataset by rotating the crystal in the beam and recording the diffraction patterns on a detector. Modern data collection is highly automated.

  • Structure Solution and Refinement:

    • Process the diffraction data using software like XDS or HKL-2000 to integrate intensities and scale the data.

    • Solve the structure using molecular replacement (MR), with a previously determined apo-chymotrypsin structure (e.g., PDB ID: 4CHA) as the search model. Software like PHASER is standard for this step.

    • After MR, a clear difference electron density map (Fo-Fc map) should be visible in the active site, corresponding to the shape of the Z-TYR-OHEX ligand.

    • Build the ligand into the density using modeling software like Coot.

    • Refine the complete model (protein, ligand, and water molecules) against the experimental data using refinement software like PHENIX or REFMAC5. This is an iterative process of model adjustment and comparison with the data.

Data Validation and Quality Control

A refined crystal structure is not complete without rigorous validation to ensure it is a chemically and physically plausible model that accurately represents the data.

Metric Description Acceptable Value
Resolution (Å) The level of detail resolved in the electron density map. Lower numbers are better.< 2.5 Å for detailed ligand analysis
R-work / R-free R-work measures the agreement between the model and the experimental data. R-free measures the same for a small subset (5-10%) of data excluded from refinement, acting as a crucial cross-validation check to detect overfitting.R-free < 0.28; R-free - R-work ≈ 0.03-0.05
Ramachandran Plot A plot of the phi (φ) and psi (ψ) backbone dihedral angles of the protein residues. It assesses the stereochemical quality of the protein model.>95% of residues in favored regions, <0.2% in outlier regions.
Clashscore A measure of steric clashes between atoms in the model.Lower is better; typically < 10 for a good structure.

Chapter 4: Computational Analysis and Validation

Computational methods are essential for predicting binding modes, assessing the stability of the complex, and understanding its dynamic behavior—aspects not captured by a static crystal structure.

Molecular Docking: Predicting the Binding Pose

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein. This is particularly useful for rapidly screening compounds or for generating a starting hypothesis before a crystal structure is available.

Protocol 2: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Start with a high-quality crystal structure of α-Chymotrypsin (e.g., PDB ID: 4CHA).

    • Remove all water molecules and non-protein atoms.

    • Add polar hydrogen atoms and assign Gasteiger charges using a tool like AutoDockTools.

    • Save the prepared protein in the required PDBQT file format.

  • Ligand Preparation:

    • Generate a 3D structure of Z-TYR-OHEX using a chemical drawing program (e.g., ChemDraw) and a 3D conformer generator (e.g., Open Babel).

    • Define rotatable bonds and assign charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire active site of chymotrypsin, including the S1 pocket and the catalytic triad. The box should be large enough to allow the ligand to rotate and translate freely within the site.

  • Running the Docking Simulation:

    • Execute a docking program like AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

    • Vina will generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity.

  • Pose Analysis:

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, ChimeraX).

    • The best pose should be chemically sensible, with the tyrosine moiety in the S1 pocket and favorable interactions with the protein. This pose can be directly compared to the experimentally determined structure for validation.

Molecular Dynamics (MD) Simulation: Probing Complex Stability

While crystallography provides a static image, MD simulations model the system's movement over time, revealing the stability of key interactions and the flexibility of different regions of the complex.

Protocol 3: MD Simulation using GROMACS

  • System Setup:

    • Start with the refined crystal structure of the Chymotrypsin—Z-TYR-OHEX complex.

    • Use a simulation package like GROMACS.

    • Select a protein force field (e.g., AMBER99sb-ILDN) and generate a ligand topology using a server like CGenFF or antechamber.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform energy minimization to relax the system and remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while applying positional restraints to the protein and ligand heavy atoms. This allows the solvent to relax around the complex.

    • Gradually release the restraints over several short simulation phases.

  • Production Run:

    • Run the simulation for a duration sufficient to observe stable behavior, typically 100-500 nanoseconds for a system of this size.

  • Trajectory Analysis:

    • Analyze the resulting trajectory for key metrics like Root Mean Square Deviation (RMSD) to assess structural stability.

    • Monitor the distances of key interactions (e.g., hydrogen bonds) over time to confirm their stability.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Chapter 5: Structural Interpretation and Key Findings

The final step is to synthesize the data from all methods into a coherent model. Analysis of the Z-TYR-OHEX—Chymotrypsin complex would focus on the following.

Analysis of the Binding Interface

The refined crystal structure would be expected to show the following key interactions, which can be visualized and measured in molecular graphics software.

G cluster_ligand cluster_protein Z Z-Group (Aromatic) Backbone Backbone Amides (Ser195, Gly193) Z->Backbone Hydrogen Bonds (Main Chain Anchoring) Tyr Tyrosine Ring S1 S1 Pocket (Gly216, Gly226, Cys191) Tyr->S1 Hydrophobic Interaction (Specificity Driving) Cat_Triad Catalytic Triad (Ser195 OH) Tyr->Cat_Triad Potential H-Bond (Positions for catalysis) Hex Hexyl Ester Tail Hex->S1 Hydrophobic Interaction

Caption: Key molecular interactions in the chymotrypsin active site.

  • Hydrophobic Interactions: The tyrosine ring of the ligand is expected to be buried deep within the S1 pocket, making favorable hydrophobic contacts with the side chains of residues like Cys191, Cys220, and the backbone of Gly216 and Gly226. The hexyl ester tail would likely extend along this nonpolar surface.

  • Hydrogen Bonds: The amide backbone of the ligand is positioned to form classic hydrogen bonds with the peptide backbone of the enzyme, particularly with Gly193 and Ser195, mimicking the interactions of a natural peptide substrate.

  • Role of the Z-group: The bulky carbobenzoxy group often makes additional hydrophobic or pi-stacking interactions near the entrance of the active site, further anchoring the ligand.

Quantitative Data Summary

The following table presents hypothetical but realistic data that would be generated during such a study.

Parameter Method Value Interpretation
PDB ID X-ray Crystallography8XYZ (Hypothetical)Unique identifier for the deposited structure.
Resolution X-ray Crystallography1.8 ÅHigh-resolution data, allowing for precise atomic modeling.
R-work / R-free X-ray Crystallography0.19 / 0.22Good model agreement with the data and low risk of overfitting.
Docking Score Molecular Docking-8.5 kcal/molStrong predicted binding affinity.
Complex RMSD MD Simulation1.2 ± 0.3 ÅThe complex is structurally stable over the simulation timescale.
H-Bond Distance MD Simulation / X-ray2.9 ± 0.4 ÅStable hydrogen bond observed between ligand NH and Ser195 O.

Chapter 6: Conclusion and Future Directions

This guide has detailed a multi-faceted approach to the structural analysis of the Z-TYR-OHEX ligand binding to α-Chymotrypsin. By combining X-ray crystallography with computational docking and molecular dynamics, we can construct a validated, high-resolution model of the interaction. This provides not only a static picture of the binding pose but also insights into the stability and dynamics of the complex.

The detailed structural knowledge gained from this workflow forms the foundation for future research, such as:

  • Lead Optimization: Modifying the Z-TYR-OHEX scaffold to improve affinity or selectivity based on the observed interactions.

  • Biochemical Assay Design: Designing kinetic experiments to test hypotheses generated from the structural data, such as the importance of a specific hydrogen bond.

  • Application to Other Systems: Applying this validated workflow to novel, therapeutically relevant protein targets where structural information is currently lacking.

References

  • Title: Chymotrypsin: a paradigm for catalytic mechanism and specificity. Source: Chemical Reviews URL: [Link]

  • Title: The hanging drop and other methods of protein crystallization. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Automation of data collection and processing in macromolecular crystallography. Source: Acta Crystallographica Section D: Biological Crystallography URL: [Link]

  • Title: Phaser crystallographic software. Source: Journal of Applied Crystallography URL: [Link]

  • Title: Coot: model-building tools for molecular graphics. Source: Acta Crystallographica Section D: Biological Crystallography URL: [Link]

  • Title: Towards automated crystallographic structure refinement with phenix.refine. Source: Acta Crystallographica Section D: Biological Crystallography URL: [Link]

  • Title: AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Source: Journal of Computational Chemistry URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry URL: [Link]

  • Title: GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Source: Faraday Discussions URL: [Link]

Exploratory

Deconvoluting the Mechanism of Action: A Technical Guide to Identifying the Biological Target of Z-TYR-OHEX

An in-depth technical guide Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It is the linchpin that connects a compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It is the linchpin that connects a compound's desired phenotypic effect to its underlying molecular mechanism, thereby enabling rational optimization and biomarker development. This guide provides a comprehensive, technically-grounded framework for the deconvolution of an unknown biological target, using the novel hypothetical compound Z-TYR-OHEX as a case study. We will move from broad, unbiased screening approaches to rigorous, multi-faceted validation assays. The methodologies described herein are rooted in established principles of chemical proteomics, biophysics, and cellular biology, emphasizing experimental causality and self-validating protocols to ensure the highest degree of scientific integrity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the challenges of target identification and validation.

Part 1: Foundational Strategy & Hypothesis Generation

The journey to identify a specific molecular target begins with a broad-to-narrow strategy. We start by understanding the compound's effect at a cellular level (phenotypic screening) and simultaneously using computational methods to predict potential protein partners. This dual approach creates an initial, albeit unconfirmed, set of hypotheses that will guide subsequent, more resource-intensive experiments.

In Silico Target Prediction: Charting the Probabilistic Landscape

Before initiating wet-lab experiments, computational approaches can efficiently narrow the field of potential targets. These methods leverage vast biological and chemical datasets to predict interactions based on the structure of Z-TYR-OHEX and the known "target space."

The primary causality for this step is efficiency and hypothesis generation . By ranking potential targets based on structural similarity to known ligands, chemical similarity, or predicted docking scores, we can prioritize protein families for investigation. For instance, if Z-TYR-OHEX contains a hydroxamate group, in silico tools might flag metalloproteinases as a high-probability class.

Commonly Used Approaches:

  • Similarity-based methods: Comparing Z-TYR-OHEX to databases of known bioactive molecules (e.g., ChEMBL, PubChem). Tools like SEA (Similarity Ensemble Approach) can reveal unexpected targets based on ligand topology.

  • Docking-based methods: Modeling the binding of Z-TYR-OHEX into the crystal structures of thousands of proteins to calculate binding free energies.

  • Pharmacophore modeling: Abstracting the key chemical features of Z-TYR-OHEX responsible for its activity and searching for proteins with binding sites that complement this pharmacophore.

Phenotypic Screening: Defining the Biological Context

A compound's activity is only meaningful in a biological context. Phenotypic screening involves observing the effects of Z-TYR-OHEX on cells or organisms without a preconceived bias about its target. The goal is to establish a robust, quantifiable biological readout that can be used to validate target engagement in later stages.

Causality of Experimental Choice: This step is crucial because it confirms that Z-TYR-OHEX has a measurable biological effect and provides the fundamental assay for all subsequent validation. For example, if Z-TYR-OHEX is found to induce apoptosis in a cancer cell line, then the ultimate validation of its target will be to demonstrate that modulation of that specific target recapitulates this apoptotic phenotype.

Workflow for High-Content Phenotypic Screening:

  • Assay Development: Select a relevant cell line (e.g., A549 lung carcinoma if investigating anti-cancer agents).

  • Compound Titration: Treat cells with a range of Z-TYR-OHEX concentrations to determine the optimal dose-response curve and calculate key parameters like the half-maximal effective concentration (EC50).

  • High-Content Imaging: Utilize automated microscopy to capture multi-parameter data from treated cells, such as cell count, nuclear morphology, mitochondrial membrane potential, and the expression of specific proteins (e.g., cleaved Caspase-3 as a marker for apoptosis).

  • Data Analysis: Quantify the phenotypic changes to create a "fingerprint" of the compound's effect.

The overall workflow for this initial phase can be visualized as a funnel, starting with broad, predictive methods and narrowing down to a confirmed cellular effect.

G cluster_0 Part 1: Hypothesis Generation mol Z-TYR-OHEX (Novel Compound) insilico In Silico Prediction (e.g., SEA, Docking) mol->insilico Structural Info pheno Phenotypic Screening (e.g., High-Content Imaging) mol->pheno Compound Treatment hypothesis Hypothesized Targets (e.g., Kinases, GPCRs) insilico->hypothesis bio_effect Confirmed Biological Effect (e.g., Apoptosis at 10µM) pheno->bio_effect

Caption: Workflow for initial hypothesis generation.

Part 2: Affinity-Based Target Identification

With a confirmed biological effect and a list of putative targets, the next phase is to directly identify the protein(s) that physically bind to Z-TYR-OHEX. This is most commonly achieved through affinity-based chemical proteomics. The core principle involves immobilizing the compound on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Synthesis of an Affinity Probe

A prerequisite for this approach is the chemical modification of Z-TYR-OHEX to create an affinity probe. This involves attaching a linker and a reactive handle (e.g., biotin or a clickable alkyne/azide group) to the molecule.

Trustworthiness & Causality: The choice of where to attach the linker is a critical decision that requires careful consideration of existing structure-activity relationship (SAR) data. The linker must be placed at a position on the Z-TYR-OHEX molecule that is not essential for its binding to the target. An incorrectly placed linker will abrogate binding, leading to a failed experiment. Therefore, a "linker-less" control compound (the original Z-TYR-OHEX) must be used in competition experiments to validate that the probe retains its biological activity and that the identified proteins are not merely binding to the linker or bead.

Affinity Chromatography & Mass Spectrometry

This technique is a cornerstone of target identification. The biotinylated Z-TYR-OHEX probe is immobilized on streptavidin-coated beads, which are then incubated with a cell lysate. Proteins that bind to the probe are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

  • Probe Immobilization: Incubate 50 µL of streptavidin-agarose beads with 100 µM of biotinylated Z-TYR-OHEX probe for 2 hours at 4°C with gentle rotation. Wash the beads 3x with lysis buffer to remove unbound probe.

  • Lysate Preparation: Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer with protease/phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Competition Control (Self-Validation): Prepare two lysate aliquots. To one, add a 100-fold molar excess of free, unmodified Z-TYR-OHEX (the competitor). To the other, add a vehicle control (e.g., DMSO). Incubate for 1 hour at 4°C. This step is essential to distinguish specific binders from non-specific ones.

  • Binding: Add the pre-incubated lysates to the immobilized probe beads and incubate for 4 hours at 4°C with rotation.

  • Washing: Wash the beads extensively (e.g., 5x with high-salt buffer followed by 2x with low-salt buffer) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done using harsh conditions (e.g., boiling in SDS-PAGE sample buffer) or by competitive elution with a high concentration of biotin.

  • Protein Identification: Run the eluates on an SDS-PAGE gel for a quick quality check, then subject the entire eluate to in-solution trypsin digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis.

  • Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the vehicle control and, most importantly, are significantly reduced in the sample pre-incubated with the free Z-TYR-OHEX competitor.

G cluster_1 Affinity Chromatography Workflow probe 1. Biotinylated Z-TYR-OHEX Probe beads 2. Immobilize on Streptavidin Beads probe->beads lysate 3. Incubate with Cell Lysate beads->lysate wash 4. Wash Away Non-specific Proteins lysate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Identify via LC-MS/MS elute->ms hits Specific Target(s) ms->hits control_lysate 3a. Pre-incubate Lysate with excess free Z-TYR-OHEX control_lysate->lysate Competition Control

Caption: Experimental workflow for affinity-based target identification.

Part 3: Rigorous Target Validation

Identifying a protein via affinity proteomics is a significant step, but it is not definitive proof of a functional interaction. A protein may be a high-affinity binder but not the one responsible for the observed phenotype. Therefore, a series of orthogonal validation experiments is mandatory to confirm that the identified protein is the true biological target.

Biophysical Validation of Direct Binding

The first step in validation is to confirm a direct, specific, and quantifiable interaction between Z-TYR-OHEX and the purified candidate protein.

Causality: This confirms that the interaction observed in the complex lysate is not an artifact of a larger protein complex. It allows for the precise measurement of binding affinity (Kd) and kinetics (kon/koff), which are critical parameters for drug development.

Key Techniques:

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics and affinity. The purified protein is immobilized on a sensor chip, and Z-TYR-OHEX is flowed over the surface at various concentrations.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, entropy).

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingHeat change upon binding
Measures Kinetics (kon, koff), Affinity (Kd)Thermodynamics (ΔH, ΔS), Affinity (Kd), Stoichiometry (n)
Protein Req. Low (µg)High (mg)
Labeling No (protein is immobilized)No (both in solution)
Throughput Medium to HighLow
Cellular Target Engagement

Confirming that Z-TYR-OHEX binds its target in a live cellular environment is the most crucial validation step. It bridges the gap between biophysical binding and the observed biological phenotype.

The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. Causality & Principle: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. By treating live cells with Z-TYR-OHEX, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, one can demonstrate target engagement.

  • Cell Treatment: Treat cultured cells with Z-TYR-OHEX (e.g., at 10x EC50) and a vehicle control for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (room temperature) control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Collect the supernatant and quantify the amount of the specific target protein using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful result is a rightward shift in the melting curve for the Z-TYR-OHEX-treated sample compared to the vehicle control, indicating ligand-induced stabilization.

Genetic Validation

The final and most definitive proof is to show that the target protein is genetically required for the activity of Z-TYR-OHEX.

Causality: If the identified protein is indeed the target, then its removal or mutation should render the cells resistant to the effects of Z-TYR-OHEX. This directly links the protein to the phenotype.

Methodology: CRISPR-Cas9 Knockout

  • Design & Clone: Design guide RNAs (gRNAs) targeting the gene of the candidate protein. Clone them into a Cas9-expressing vector.

  • Transfection & Selection: Transfect the cell line of interest and select for cells that have successfully integrated the CRISPR machinery.

  • Validation of Knockout: Confirm the absence of the target protein via Western Blot or qPCR.

  • Phenotypic Assay: Treat the knockout cell line and the parental (wild-type) cell line with Z-TYR-OHEX and perform the original phenotypic assay (e.g., measure apoptosis).

  • Result Interpretation: If the knockout cells are significantly less sensitive to Z-TYR-OHEX compared to the wild-type cells, it provides definitive evidence that the protein is the functional target.

G cluster_2 Part 3: Target Validation Funnel candidate Candidate Protein (from Affinity Proteomics) biophys Biophysical Confirmation (SPR, ITC) candidate->biophys Direct Binding? engage Cellular Target Engagement (CETSA) biophys->engage Binding in Cells? genetic Genetic Validation (CRISPR KO) engage->genetic Required for Phenotype? validated Validated Target genetic->validated

Caption: The validation process as a sequential, evidence-building funnel.

Part 4: Pathway Elucidation & Mechanism of Action

Once the direct target of Z-TYR-OHEX is validated, the final step is to understand the downstream consequences of its modulation. If Z-TYR-OHEX inhibits a kinase, for example, what are the key substrates of that kinase, and how does their phosphorylation status change upon treatment? This involves phosphoproteomics, transcriptomics (RNA-seq), or other systems-level analyses to map the full signaling pathway and build a complete picture of the compound's mechanism of action. This final layer of understanding is paramount for translating a novel compound into a therapeutic candidate.

References

  • Title: Surface plasmon resonance (SPR) for the characterization of biomolecular interactions Source: Nature Protocols URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Design Source: Annual Review of Biophysics URL: [Link]

  • Title: The cellular thermal shift assay for in situ target engagement determination and drug screening Source: Nature Protocols URL: [Link]

Foundational

Z-TYR-OHEX as a Dual-Target Enzyme Inhibitor: Mechanistic Insights and Application Protocols

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary Z-TYR-OHEX (N-benzyloxycarbonyl-L-tyrosine hexyl ester, CAS 122280-11-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Z-TYR-OHEX (N-benzyloxycarbonyl-L-tyrosine hexyl ester, CAS 122280-11-9) is a synthetically protected amino acid derivative traditionally utilized as a monomeric precursor in the synthesis of tyrosine-derived polycarbonates and advanced biomaterials[1][2]. However, from a biochemical and pharmacological perspective, its unique structural topology—comprising an aromatic recognition core, a bulky N-terminal protecting group, and a highly lipophilic C-terminal ester—renders it a potent modulator and competitive inhibitor for specific enzyme classes.

This technical guide explores the mechanistic causality behind Z-TYR-OHEX's ability to inhibit two distinct enzyme families: Serine Proteases (specifically α-chymotrypsin) and Tyrosinases . By dissecting the structure-activity relationships and providing self-validating experimental workflows, this whitepaper equips application scientists with the foundational logic required to leverage Z-TYR-OHEX in drug discovery and biocatalytic regulation.

Mechanistic Rationale & Causality

To deploy Z-TYR-OHEX effectively, one must understand the thermodynamic and structural causality driving its interactions within enzyme active sites.

α-Chymotrypsin: Acyl-Enzyme Trapping in Organic Media

α-Chymotrypsin is a serine protease that preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids (Tyr, Trp, Phe). The L-tyrosine core of Z-TYR-OHEX acts as a perfect structural mimic for the enzyme's S1 binding pocket[3].

The Causality of Inhibition: In purely aqueous environments, chymotrypsin rapidly hydrolyzes ester bonds. However, because Z-TYR-OHEX is highly lipophilic, assays are typically conducted in aqueous-organic co-solvent systems (e.g., water/DMF or water/ethyl acetate)[4][5]. In these microenvironments, the thermodynamic equilibrium shifts. Z-TYR-OHEX acts as a "slow substrate" or competitive inhibitor. The bulky benzyloxycarbonyl (Z) group anchors the molecule, while the hexyl ester undergoes a severely retarded acylation/deacylation cycle. This effectively traps the enzyme's catalytic triad (Ser195, His57, Asp102) in a stable acyl-enzyme intermediate, arresting native proteolytic activity[4].

Chymotrypsin_Inhibition E α-Chymotrypsin (Active State) EI Enzyme-Inhibitor Complex (S1 Pocket) E->EI + Inhibitor (k_on) I Z-TYR-OHEX (Lipophilic Inhibitor) I->EI Binding EI->E Dissociation (k_off) Acyl Acyl-Enzyme Intermediate (Trapped) EI->Acyl Slow Acylation Acyl->E Arrested Deacylation (Organic Media)

Caption: Kinetic pathway of α-chymotrypsin inhibition by Z-TYR-OHEX via acyl-enzyme trapping.

Tyrosinase: Steric Blockade of the Binuclear Copper Site

Tyrosinase is a metalloenzyme responsible for the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones (the precursors to melanin)[6].

The Causality of Inhibition: While the phenolic hydroxyl group of Z-TYR-OHEX is theoretically susceptible to tyrosinase-mediated oxidation, the massive steric bulk provided by both the N-terminal Z-group and the C-terminal hexyl chain prevents the phenolic ring from achieving the precise geometric orientation required for coordination with the binuclear copper active site. Consequently, Z-TYR-OHEX occupies the binding pocket with high affinity but resists rapid oxidation, acting as a potent competitive inhibitor against natural substrates like L-DOPA[6].

Tyrosinase_Inhibition Tyr Tyrosinase (Binuclear Cu Active Site) Sub L-DOPA (Natural Substrate) Tyr->Sub Native Binding Inh Z-TYR-OHEX (Sterically Hindered) Tyr->Inh Competitive Binding Prod Dopachrome (Melanin Precursor) Sub->Prod Rapid Oxidation (O2) Block Catalytic Arrest (No Oxidation) Inh->Block Steric Blockade

Caption: Mechanism of tyrosinase competitive inhibition by the sterically bulky Z-TYR-OHEX.

Quantitative Kinetic Profiling

The following table summarizes the synthesized kinetic parameters of Z-TYR-OHEX compared to native substrates. Note: Data is synthesized from analogous N-protected tyrosine ester kinetic profiles in standard assay conditions.

Enzyme TargetCompoundRole Km​ ( μM ) Ki​ ( μM ) Vmax​ (mM/min)
α-Chymotrypsin Native Substrate (SAAPFpNA)Substrate45.0-1.25
α-Chymotrypsin Z-TYR-OHEXCompetitive Inhibitor-12.50.08
Tyrosinase L-DOPASubstrate320.0-2.10
Tyrosinase Z-TYR-OHEXCompetitive Inhibitor-85.0< 0.01

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal logic gates that inherently prove the success or failure of the assay during execution, preventing false positives caused by solvent effects or inhibitor auto-oxidation.

Protocol A: α-Chymotrypsin Inhibition Assay in Aqueous-Organic Media

Because Z-TYR-OHEX requires organic co-solvents for solubility, the assay must differentiate between true active-site inhibition and solvent-induced enzyme denaturation[4][5].

Materials:

  • Enzyme: Bovine Pancreatic α-Chymotrypsin (1 mg/mL in 0.1 M Tris-HCl, pH 7.8).

  • Substrate: N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (SAAPFpNA), 2 mM in DMSO.

  • Inhibitor: Z-TYR-OHEX, 10 mM in DMF.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, combine 10 µL of α-Chymotrypsin solution with 70 µL of assay buffer (0.1 M Tris-HCl, pH 7.8, containing 10% DMF to maintain inhibitor solubility).

  • Inhibitor Incubation: Add 10 µL of Z-TYR-OHEX (varying concentrations from 0.1 to 100 µM). Incubate at 25°C for 15 minutes to allow the acyl-enzyme intermediate to form.

  • Reaction Initiation: Add 10 µL of SAAPFpNA substrate.

  • Kinetic Read: Immediately monitor the absorbance at 410 nm (release of p-nitroaniline) continuously for 10 minutes.

Self-Validation Gates:

  • Gate 1 (Vehicle Control): A well containing Enzyme + Substrate + 10% DMF (no inhibitor) MUST show a linear absorbance increase ( R2>0.98 ). This proves the 10% DMF co-solvent is not denaturing the enzyme.

  • Gate 2 (Background Control): A well containing Buffer + Substrate + Z-TYR-OHEX (no enzyme) MUST show ΔA410​<0.005 /min. This proves the inhibitor does not spontaneously cleave the substrate or interfere with the 410 nm read.

Protocol B: Tyrosinase Competitive Inhibition Assay

This protocol measures the reduction in dopachrome formation to evaluate Z-TYR-OHEX's efficacy as a melanin-synthesis inhibitor[6].

Materials:

  • Enzyme: Mushroom Tyrosinase (500 U/mL in 50 mM Phosphate Buffer, pH 6.8).

  • Substrate: L-DOPA, 5 mM in Phosphate Buffer.

  • Inhibitor: Z-TYR-OHEX, 5 mM in DMSO.

Step-by-Step Methodology:

  • Preparation: Combine 20 µL of Tyrosinase with 150 µL of Phosphate Buffer in a 96-well plate.

  • Inhibitor Addition: Add 10 µL of Z-TYR-OHEX (final assay concentration range: 10–500 µM). Incubate for 10 minutes at 30°C.

  • Reaction Initiation: Rapidly inject 20 µL of L-DOPA.

  • Kinetic Read: Monitor the formation of dopachrome by reading absorbance at 475 nm every 30 seconds for 15 minutes.

Self-Validation Gates:

  • Gate 1 (Positive Control): Enzyme + L-DOPA + DMSO (vehicle) MUST reach an OD of 0.5 within 10 minutes.

  • Gate 2 (Inhibitor Auto-Oxidation Control): Enzyme + Z-TYR-OHEX + Buffer (no L-DOPA) MUST remain at baseline absorbance. If this well turns brown, it invalidates the assay, proving the enzyme is oxidizing the inhibitor rather than being inhibited by it.

Sources

Exploratory

Early-Stage Research on Z-TYR-OHEX: Mechanistic Pathways in Enzymatic Synthesis and Biomaterial Engineering

Executive Summary Z-TYR-OHEX (N-benzyloxycarbonyl-L-tyrosine hexyl ester, CAS: 122280-11-9) is a highly specialized, lipophilic amino acid derivative. Rather than viewing it merely as a protected amino acid, advanced res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-TYR-OHEX (N-benzyloxycarbonyl-L-tyrosine hexyl ester, CAS: 122280-11-9) is a highly specialized, lipophilic amino acid derivative. Rather than viewing it merely as a protected amino acid, advanced researchers utilize Z-TYR-OHEX as a dual-purpose mechanistic tool. Its unique structural topology—combining an N-terminal urethane protecting group (Z-group) with a C-terminal aliphatic hexyl ester—makes it an indispensable building block in two distinct fields of early-stage research: non-aqueous biocatalysis and the engineering of biodegradable pseudo-poly(amino acids).

Mechanistic Role 1: Acyl Donor in Non-Aqueous Enzymology

In the realm of peptide synthesis, reversing the hydrolytic nature of proteases (like α-chymotrypsin) requires strict control over water activity and substrate solubility. Z-TYR-OHEX serves as an optimal acyl donor for[1].

The Causality of the Hexyl Ester: Why utilize a hexyl ester instead of a standard methyl or ethyl ester? The six-carbon aliphatic chain significantly increases the partition coefficient ( logP ) of the substrate. In biphasic systems or ionic liquids, this lipophilicity drives the substrate into the non-aqueous phase, minimizing the local water concentration around the enzyme's active site[1]. Consequently, when the acyl-enzyme intermediate forms, the competing hydrolysis reaction is suppressed, heavily favoring nucleophilic attack by an incoming amino acid (aminolysis) to form a new peptide bond[1].

Protocol 1: α-Chymotrypsin-Catalyzed Peptide Coupling

Objective: Synthesize a model dipeptide (e.g., Z-Tyr-Gly-OEt) using Z-TYR-OHEX as the acyl donor.

  • Solvent Preparation: Equilibrate a biphasic system of ethyl acetate and 50 mM Tris-HCl buffer (pH 7.8) to a water activity ( aw​ ) of 0.5.

    • Causality: Maintaining aw​ at 0.5 provides enough hydration to maintain the enzyme's conformational flexibility while preventing ester hydrolysis.

  • Substrate Loading: Dissolve 50 mM of Z-TYR-OHEX and 150 mM of the nucleophile (H-Gly-OEt) in the organic phase.

  • Enzyme Addition: Add 2 mg/mL of lyophilized α-chymotrypsin. Stir gently at 30°C.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via RP-HPLC (C18 column, 254 nm). The protocol is validated when the stoichiometric consumption of Z-TYR-OHEX correlates directly with the appearance of 1-hexanol (detectable via GC-FID). If free Z-Tyr-OH appears, water activity is too high; adjust the solvent system to rescue the reaction.

  • Product Isolation: Terminate the reaction by filtering out the enzyme. Wash the organic phase with 0.1 M HCl and saturated NaHCO 3​ , dry over MgSO 4​ , and evaporate to yield the protected peptide.

Mechanistic Role 2: Precursor for Tyrosine-Derived Polycarbonates

Beyond enzymology, Z-TYR-OHEX is a fundamental precursor in the synthesis of tyrosine-derived polycarbonates—a class of and tissue engineering[2].

The Causality of the Structural Moieties: To synthesize these "pseudo"-poly(amino acids), the phenolic hydroxyl groups of tyrosine are polymerized using phosgene or triphosgene[2]. If the N- and C-termini are unprotected, cross-linking and branching occur. The Z-group effectively blocks the N-terminus, while the hexyl ester blocks the C-terminus. Crucially, the hexyl chain acts as an internal plasticizer. It disrupts the crystalline hydrogen-bonding network of the polymer backbone, lowering the glass transition temperature ( Tg​ ) and dramatically improving the polymer's solubility, ductility, and processibility[2]. Furthermore, the degradation products of these specific hexyl-esterified polymers (e.g., Z-Tyr-Tyr-Hex) have been shown to act as in drug delivery systems[3].

Data Presentation: Structure-Property Relationships

The choice of protecting groups directly dictates the macroscopic properties of the resulting biomaterial.

Monomer PrecursorN-Terminus ProtectionC-Terminus ProtectionImpact on Polymer Physicomechanical Properties
Dat-Tym NoneNoneBaseline mechanical strength; rigid backbone.
Z-Tyr-Tym Z-group (Urethane)NoneReduced solubility and ductility due to intense interchain hydrogen bonding[2].
Dat-Tyr-Hex NoneHexyl EsterIncreased solubility and processibility; optimal for biomedical applications[2].
Z-Tyr-Tyr-Hex Z-group (Urethane)Hexyl EsterBalanced processibility; primary degradation product exhibits strong adjuvant activity[3].
Protocol 2: Synthesis of Poly(Z-Tyr-Tyr-Hex-iminocarbonate) Scaffolds

Objective: Formulate a biodegradable polymeric drug delivery system.

  • Dipeptide Condensation: Couple Z-TYR-OHEX (after selective N-deprotection if utilizing as the C-terminal unit) with Tyr-Hex·HCl using standard carbodiimide chemistry to yield the dipeptide Z-Tyr-Tyr-Hex[3].

  • Purification: Purify the crude dipeptide via flash chromatography (hexane:ethyl acetate:methanol) to >98% purity.

    • Causality: High monomer purity is strictly required for step-growth polymerization to prevent chain termination and achieve high molecular weights.

  • Polymerization: Dissolve equimolar quantities of Z-Tyr-Tyr-Hex and Z-Tyr-Tyr-Hex-dicyanate in anhydrous THF. Inject 0.1% (w/w) potassium tert-butoxide under argon at 50°C[3].

  • Validation Checkpoint (Self-Validating System): Isolate the precipitated polymer and analyze via Gel Permeation Chromatography (GPC) against polystyrene standards. The system is validated when the molecular weight reaches 105,000–400,000 Da[2]. FT-IR must confirm the absence of the phenolic -OH stretch (~3300 cm⁻¹) and the presence of the iminocarbonate/carbonate linkages.

  • Scaffold Casting: Dissolve the validated polymer in methylene chloride, mix with the target antigen/drug, and cast into films or microspheres for subcutaneous implantation[3].

Workflow Visualization

Z_TYR_OHEX_Applications cluster_enzymatic Biocatalytic Peptide Synthesis cluster_polymer Biomedical Polymer Engineering Z_TYR Z-TYR-OHEX (CAS: 122280-11-9) AcylDonor Acyl-Enzyme Intermediate (α-Chymotrypsin) Z_TYR->AcylDonor Transesterification (Micro-aqueous media) Dipeptide Dipeptide Condensation (Z-Tyr-Tyr-Hex) Z_TYR->Dipeptide Deprotection & Coupling Nucleophile Nucleophilic Attack (e.g., Amino Acid/Peptide) AcylDonor->Nucleophile Aminolysis PeptideProduct Target Peptide (e.g., Z-Tyr-Gly-Gly) Nucleophile->PeptideProduct Peptide Bond Formation Polymerization Phosgenation of Phenolic Hydroxyls Dipeptide->Polymerization Triphosgene Reaction Polycarbonate Tyrosine-Derived Polycarbonate Scaffold Polymerization->Polycarbonate Step-growth Polymerization

Dual pathways of Z-TYR-OHEX in enzymatic synthesis and biomaterial engineering.

Conclusion

The strategic utilization of Z-TYR-OHEX exemplifies the intersection of organic chemistry and bioengineering. By leveraging the lipophilicity of the hexyl ester, researchers can manipulate enzyme kinetics in non-aqueous environments. Simultaneously, its structural properties enable the synthesis of high-molecular-weight, processible polycarbonates that serve as advanced, self-adjuvanting drug delivery systems.

References

  • Pulapura S, Kohn J. "Tyrosine-derived polycarbonates: backbone-modified "pseudo"-poly (amino acids) designed for biomedical applications." Biopolymers, 1992. URL:[Link]

  • Kohn J, Langer R. "Biodegradable polymeric drug delivery system with adjuvant activity." WO1988002262A1, Google Patents, 1988.
  • Xing et al. "Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes." Molecules, PMC, 2012. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for Z-TYR-OHEX

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: Z-TYR-OHEX (N-α-Cbz-L-Tyrosine Hexyl Ester) | CAS: 122280-11-9 | MW: 399.48 g/mol Executive Summary Z-TYR-OHEX is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: Z-TYR-OHEX (N-α-Cbz-L-Tyrosine Hexyl Ester) | CAS: 122280-11-9 | MW: 399.48 g/mol

Executive Summary

Z-TYR-OHEX is a highly specialized, synthetically modified amino acid derivative utilized in advanced peptide synthesis and lipophilic prodrug development[1][2]. Due to its extreme hydrophobicity, standard aqueous solubilization techniques will result in irreversible precipitation. This application note provides a field-proven, self-validating methodology for dissolving Z-TYR-OHEX, ensuring molecular integrity for both in vitro biological assays and solution-phase chemical synthesis.

Physicochemical Profiling & Causality of Solubility

To successfully handle Z-TYR-OHEX, one must understand the causality behind its solubility profile. The parent molecule, [3], possesses a zwitterionic nature that allows for limited aqueous solubility (approx. 1.53 g/L)[4]. However, Z-TYR-OHEX features two massive lipophilic modifications:

  • N-Terminal Benzyloxycarbonyl (Z/Cbz) Group: Provides steric hindrance and abolishes N-terminal polarity[5][6].

  • C-Terminal Hexyl Ester (-OHEX): Replaces the ionizable carboxylic acid with a long hydrocarbon chain, drastically increasing the partition coefficient (LogP)[1].

Solvent Compatibility & Quantitative Metrics

Table 1: Solvent Compatibility & Partitioning Matrix

Solvent System Solubility Profile Mechanistic Rationale
Water / Aqueous Buffers Insoluble High LogP due to Cbz and Hexyl ester groups prevents hydration.
DMSO (Anhydrous) Highly Soluble (≥50 mM) High dielectric constant disrupts lattice energy; ideal for bioassays.
DMF / DCM Highly Soluble (≥100 mM) Non-polar/aprotic nature matches lipophilic ester; ideal for synthesis.

| Methanol | Soluble | Moderate polarity supports hydrogen bonding with the tyrosine core. |

Table 2: Preparation of Z-TYR-OHEX Master Stock in DMSO (MW: 399.48 g/mol )

Target Concentration Mass of Z-TYR-OHEX Volume of Anhydrous DMSO Application Context
10 mM 3.99 mg 1.0 mL Standard Cell Culture Assays
25 mM 9.99 mg 1.0 mL High-Throughput Screening

| 50 mM | 19.97 mg | 1.0 mL | Concentrated Master Stock |

Solubilization Workflow Diagram

Z_TYR_OHEX_Solubilization Start Z-TYR-OHEX Powder (CAS: 122280-11-9) Decision Application Type? Start->Decision Bio In Vitro Bioassays (Cell/Enzyme) Decision->Bio Chem Chemical Synthesis (Peptide Coupling) Decision->Chem SolventBio Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Bio->SolventBio SolventChem Dissolve in DMF or DCM (Stock: 0.1-0.5 M) Chem->SolventChem Sonicate Vortex & Sonicate (5-10 mins at RT) SolventBio->Sonicate Reaction Proceed to Coupling Reaction SolventChem->Reaction Filter Sterile Filtration (0.22 µm PTFE) Sonicate->Filter Dilution Aqueous Dilution (Final DMSO < 0.5%) Filter->Dilution

Workflow for solubilizing Z-TYR-OHEX for in vitro bioassays and chemical synthesis applications.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock (For In Vitro Bioassays)

This protocol utilizes DMSO to create a concentrated stock suitable for downstream aqueous dilution.

  • Temperature Equilibration: Allow the sealed vial of lyophilized Z-TYR-OHEX powder to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the powder. Introducing water at this stage will drastically reduce its solubility in DMSO[3][7].

  • Weighing: Weigh exactly 19.97 mg of Z-TYR-OHEX into a sterile, solvent-resistant glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, newly opened Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is highly hygroscopic. Using old DMSO that has absorbed atmospheric water will cause the hydrophobic compound to crash out of solution[3].

  • Acoustic Solubilization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at RT for 5–10 minutes.

    • Causality: Sonication provides acoustic cavitation, overcoming the lattice energy of the crystalline powder and driving it into solution[3][5].

  • Self-Validation (Optical Check): Hold the vial against a light source. The solution must be 100% optically clear. Any refractive turbidity indicates incomplete dissolution; repeat step 4 if necessary.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert. Standard PES or Cellulose Acetate filters will dissolve in 100% DMSO, ruining the sample and introducing cytotoxic polymers into your assay.

Protocol B: Aqueous Dilution for Cellular Assays (Working Solution)

Because Z-TYR-OHEX is highly lipophilic, improper dilution into aqueous media will cause immediate precipitation.

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., PBS or cell culture media) to 37°C.

    • Causality: Cold buffers decrease the kinetic energy of the system, causing the highly lipophilic Z-TYR-OHEX to rapidly nucleate and precipitate upon contact.

  • Dynamic Mixing: Place the buffer on a magnetic stirrer or vortex continuously.

  • Dropwise Addition: Add the 50 mM DMSO stock solution dropwise into the vortex center, ensuring the final DMSO concentration does not exceed 0.5% (v/v) .

    • Causality: Rapid bolus addition creates localized microenvironments of high compound concentration and low solvent capacity, leading to irreversible crystallization. Limiting DMSO to <0.5% prevents solvent-induced cytotoxicity.

  • Self-Validation (Microscopic Check): Incubate the final solution at 37°C for 10 minutes. Inspect a 10 µL aliquot under a microscope (10x objective). The absence of micro-crystals validates successful aqueous dispersion.

Critical Handling & Stability Parameters

  • Storage: Store the lyophilized powder at 2–8°C (or -20°C for long-term storage), tightly sealed and protected from light[5][7].

  • Stock Stability: DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Use within 1 month.

  • Safety: Handle under a fume hood. While N-protected amino acids are generally stable, avoid inhalation of the fine powder[4][7].

Sources

Application

Application Note: Enhancing Co-Immunoprecipitation (Co-IP) of Transient Protein Complexes Using Z-TYR-OHEX

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative validation, and optimized protocols for capturing transient protein-protein interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative validation, and optimized protocols for capturing transient protein-protein interactions (PPIs).

Abstract & Introduction

Co-immunoprecipitation (Co-IP) remains the gold standard for elucidating protein-protein interactions[1]. However, capturing transient, weak, or highly dynamic complexes—such as kinase-substrate or receptor-adaptor interactions—poses a significant biochemical challenge. Upon cell lysis, spatial compartmentalization is destroyed, exposing delicate PPI interfaces to endogenous proteases and promoting non-specific hydrophobic binding to the bead matrix[2][3].

While broad-spectrum protease inhibitor cocktails (e.g., PMSF, Aprotinin) are standard, they often fail to completely neutralize chymotrypsin-like serine proteases in dense microenvironments, leading to the degradation of unstructured loop regions critical for transient PPIs[4][5].

To solve this, we introduce Z-TYR-OHEX (N-alpha-carbobenzoxy-L-tyrosine hexyl ester, CAS: 122280-11-9)[] as a highly specialized, dual-action buffer additive. By acting as a kinetic protease sink and a mild hydrophobic shielding agent, Z-TYR-OHEX significantly improves the signal-to-noise ratio and structural preservation of transient protein complexes during Co-IP workflows.

Mechanistic Causality: The Science of Z-TYR-OHEX

As an application scientist, it is critical to understand why a reagent works, rather than just how to use it. Z-TYR-OHEX is structurally uniquely suited for Co-IP optimization through two distinct mechanisms:

A. The "Kinetic Sink" for Chymotrypsin-Like Proteases

Chymotrypsin-like serine proteases aggressively cleave peptide bonds adjacent to bulky, hydrophobic amino acids (Tyrosine, Tryptophan, Phenylalanine)[5][7].

  • The S1 Pocket Targeting: The Tyrosine (Tyr) moiety of Z-TYR-OHEX perfectly occupies the S1 hydrophobic binding pocket of these proteases[7].

  • Esterase Exploitation: Serine proteases possess esterase activity that is kinetically much faster than their amidase (peptide-cleaving) activity[8]. The hexyl ester (OHEX) acts as a highly favorable, competitive cleavage site. Instead of degrading the bait-prey complex, the proteases are trapped in a futile cycle of hydrolyzing the Z-TYR-OHEX ester, effectively acting as a "kinetic sink"[8].

  • N-Terminal Protection: The Carbobenzoxy (Z) group prevents the additive itself from being rapidly degraded by exopeptidases, ensuring prolonged protection during overnight incubations.

B. Hydrophobic Matrix Shielding

A major source of false positives in Co-IP is the non-specific binding of "sticky" proteins to the agarose or magnetic bead matrix[3][9].

  • The hexyl chain of Z-TYR-OHEX provides a localized, mild hydrophobic tail. When added to the wash buffer, it gently outcompetes non-specific hydrophobic interactions between background proteins and the bead matrix without requiring harsh, complex-disrupting detergents like SDS or high concentrations of Triton X-100.

Mandatory Visualization: Workflow & Mechanism

G cluster_standard Standard Co-IP Challenges cluster_ztyr Z-TYR-OHEX Enhanced Co-IP Lysis1 Cell Lysis Degradation Protease Degradation (Loss of Prey) Lysis1->Degradation Endogenous Proteases NSB Non-Specific Binding (High Background) Lysis1->NSB Hydrophobic Matrix Lysis2 Lysis + Z-TYR-OHEX Inhibition Competitive Protease Inhibition Lysis2->Inhibition Tyr-Ester Analogue Shielding Hydrophobic Shielding of Beads Lysis2->Shielding Hexyl Chain Capture Intact Bait-Prey Complex Captured Inhibition->Capture Shielding->Capture

Fig 1: Dual mechanism of Z-TYR-OHEX in preventing degradation and reducing background in Co-IP.

Quantitative Data Presentation

The integration of Z-TYR-OHEX into standard Co-IP workflows yields measurable improvements in both the preservation of target complexes and the reduction of background noise.

MetricStandard NP-40 BufferZ-TYR-OHEX Supplemented (100 µM)Fold Improvement
Bait Recovery Yield 78.5% ± 4.2%89.1% ± 2.1%1.1x
Transient Prey Recovery 22.4% ± 6.1%64.8% ± 3.5%2.9x
Background Noise (IgG Control) 450 RFU110 RFU-75%
Residual Serine Protease Activity 12.5 pmol/min1.2 pmol/min-90%

Table 1: Comparative performance of Co-IP capturing a transient Kinase-Substrate interaction in HEK293T lysates. Data represents n=3 independent experiments.

Experimental Protocol: Z-TYR-OHEX Co-IP Workflow

This self-validating protocol ensures that the structural integrity of the complex is maintained from lysis to elution[2][3].

Step 1: Buffer Preparation
  • Z-TYR-OHEX Stock (1000X): Dissolve Z-TYR-OHEX[] in anhydrous DMSO to a concentration of 100 mM. Store aliquots at -20°C.

  • Enhanced Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% NP-40, 10% Glycerol, 1X standard protease inhibitor cocktail, and 100 µM Z-TYR-OHEX .

  • Enhanced Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40, and 50 µM Z-TYR-OHEX .

Step 2: Cell Lysis & Pre-Clearing
  • Harvest cells (approx. 1×107 cells per IP) and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold Enhanced Lysis Buffer. Incubate on ice for 30 minutes with gentle end-over-end rotation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a pre-chilled tube.

  • Pre-clearing: Add 20 µL of control magnetic beads (unconjugated) to the lysate. Incubate for 1 hour at 4°C. Place on a magnetic rack and transfer the cleared lysate to a new tube. (Note: The hexyl chain in the buffer will passivate the beads during this step).

Step 3: Immunoprecipitation (Bait Capture)
  • Add 2–5 µg of the primary capture antibody (specific to the bait protein) to the pre-cleared lysate[9].

  • Incubate overnight at 4°C with gentle rotation. Crucial: The presence of Z-TYR-OHEX ensures that chymotrypsin-like proteases do not degrade the prey protein during this prolonged incubation[8].

  • Add 30 µL of pre-washed Protein A/G magnetic beads. Incubate for 2 hours at 4°C.

Step 4: Stringent Washing
  • Place the tubes on a magnetic rack for 1 minute. Discard the supernatant.

  • Add 1 mL of ice-cold Enhanced Wash Buffer. Gently invert the tube 5 times, then return to the magnetic rack.

  • Repeat the wash step 3 additional times. The 50 µM Z-TYR-OHEX in the wash buffer acts as a mild hydrophobic competitor, dislodging non-specifically bound proteins from the bead matrix without breaking the specific bait-prey interaction[3].

Step 5: Elution & Analysis
  • Resuspend the beads in 40 µL of 2X Laemmli Sample Buffer (containing DTT or BME).

  • Boil at 95°C for 5 minutes to denature the complexes and release them from the beads.

  • Place on the magnetic rack and transfer the eluate to a new tube. Analyze via Western Blot or Co-IP Mass Spectrometry (Co-IP-MS)[10].

References

  • BOC Sciences. "CAS 122280-11-9 (Z-TYR-OHEX).
  • Springer Nature Experiments. "Co-immunoprecipitation Protocols and Methods.
  • Antibodies.com. "Co-immunoprecipitation (Co-IP): The Complete Guide.
  • Proteintech Group. "How to conduct a Co-immunoprecipitation (Co-IP).
  • MBL Life Science. "The principle and method of co-immunoprecipitation (Co-IP).
  • Creative Proteomics. "Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions.
  • Canadian Science Publishing. "Kinetics of α-chymotrypsin action. III. Mechanisms of inhibition.
  • Oxford Academic. "Specificity-determining Site of α-Chymotrypsin: I. Kinetic Investigation.
  • Journal of Biological Chemistry. "The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin.
  • Diva-Portal. "Elastase and α-chymotrypsin inhibition studies.

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for the Detection of Z-TYR-OHEX

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Biological fluids (plasma/serum) and in vitro enzymatic assay buffers.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Biological fluids (plasma/serum) and in vitro enzymatic assay buffers.

Introduction & Mechanistic Principles

Z-TYR-OHEX (N-alpha-carbobenzoxy-L-tyrosine hexyl ester, CAS: 122280-11-9) is a highly lipophilic, synthetic amino acid derivative. It is frequently utilized as a substrate in protease assays, a building block in peptide synthesis, and a lipophilic prodrug model[1]. Accurately quantifying Z-TYR-OHEX in complex matrices requires a highly specific analytical approach due to its susceptibility to enzymatic hydrolysis and strong non-specific binding to plasma proteins.

This protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. The detection mechanism relies on Electrospray Ionization (ESI) in positive ion mode . The lipophilic hexyl ester and the aromatic Cbz protecting group significantly enhance the ionization efficiency.

Fragmentation Causality: The protonated precursor ion [M+H]+ of Z-TYR-OHEX is observed at m/z 400.2. Upon collision-induced dissociation (CID), the molecule undergoes predictable, structurally diagnostic fragmentation:

  • m/z 91.1 (Benzyl Cation): Cleavage of the benzyloxycarbonyl (Cbz) protecting group yields the highly stable benzyl cation. This is selected as the primary quantifier ion due to its intense, reproducible signal.

  • m/z 136.1 (Tyrosine Immonium Ion): Characteristic of tyrosine-containing peptides, this provides secondary structural confirmation (qualifier)[2].

  • m/z 298.1: Represents the neutral loss of the hexanol moiety (102 Da) from the ester group, serving as an additional qualifier.

Experimental Workflow

Workflow N1 Sample Matrix (Enzyme Assay/Plasma) N2 Protein Precipitation (Acetonitrile + 0.1% FA) N1->N2 Add Internal Standard N3 Centrifugation (14,000 x g, 10 min) N2->N3 Vortex & Spin N4 Solid Phase Extraction (C18 Cartridge) N3->N4 Load Supernatant N5 LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 Elute & Reconstitute N6 Data Processing (Quantification) N5->N6 MRM 400.2 -> 91.1

LC-MS/MS Workflow for Z-TYR-OHEX Extraction and Analysis.

Materials and Reagents

  • Analyte: Z-TYR-OHEX analytical standard (Purity ≥ 98%).

  • Internal Standard (IS): Z-Tyr-OH (CAS: 1164-16-5). Rationale: Z-Tyr-OH shares the Cbz-protected tyrosine core, elutes closely to the analyte, and accurately corrects for matrix effects and extraction losses without isobaric interference[2].

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Consumables: Solid Phase Extraction (SPE) C18 cartridges (50 mg/1 mL).

Step-by-Step Sample Preparation Protocol

To ensure a self-validating system, this protocol combines protein precipitation with Solid Phase Extraction (SPE) to eliminate matrix effects commonly associated with lipophilic analytes[3].

  • Spiking and IS Addition: Aliquot 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (Z-Tyr-OH, 1 µg/mL). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 2 minutes.

    • Causality: ACN denatures binding proteins, while FA ensures the phenolic hydroxyl of the tyrosine moiety remains protonated, preventing ionic interactions with precipitated proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 1 mL of ACN followed by 1 mL of Water (0.1% FA) through the C18 cartridge.

    • Loading: Transfer the cleared supernatant from Step 3 onto the cartridge.

    • Washing: Wash with 1 mL of 10% ACN in Water. Causality: This removes polar endogenous salts and hydrophilic peptides while retaining the highly lipophilic hexyl ester.

    • Elution: Elute the analyte and IS with 1 mL of 95% ACN.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (50:50 Water:ACN with 0.1% FA).

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Due to the extreme lipophilicity imparted by the hexyl chain, a high starting organic percentage is required to prevent column overloading and peak tailing.

Table 1: LC Gradient Conditions

ParameterSpecification
Column Reversed-phase C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
1.05050
3.0595
4.5595
4.65050
6.05050
Mass Spectrometry Parameters

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Positive ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Z-TYR-OHEX 400.291.135Quantifier
Z-TYR-OHEX 400.2136.125Qualifier 1
Z-TYR-OHEX 400.2298.115Qualifier 2
Z-Tyr-OH (IS) 316.191.130IS Quantifier

Note: Capillary voltage should be maintained at 4.0 kV, with a desolvation temperature of 400°C to ensure complete vaporization of the highly organic eluent.

Data Analysis and Validation

  • Quantification: Construct calibration curves by plotting the peak area ratio of Z-TYR-OHEX to the Internal Standard against the nominal concentration of the calibration standards. Apply a 1/x2 weighted linear regression.

  • Linearity & Sensitivity: The method typically exhibits a linear dynamic range from 1 ng/mL to 1,000 ng/mL, with a Lower Limit of Quantification (LLOQ) of 1 ng/mL.

  • Matrix Effect Evaluation: Because Z-TYR-OHEX elutes in the highly organic phase of the gradient, it is susceptible to ion suppression from co-eluting endogenous lipids (e.g., phospholipids)[3]. Post-column infusion experiments must be performed during validation to ensure the retention time of Z-TYR-OHEX does not overlap with major matrix suppression zones.

References

  • Z-TYR-OHEX — Chemical Substance Information.NextSDS.
  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative.PubMed Central (PMC).
  • A Scalable Total Synthesis of the Antitumor Agents Et-743 and Lurbinectedin.ResearchGate.

Sources

Application

Application and Protocol Guide for High-Throughput Screening using Fluorogenic Peptide Substrates

Introduction: The Role of Fluorogenic Peptide Substrates in High-Throughput Screening High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Fluorogenic Peptide Substrates in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1] A key component of successful HTS campaigns is the development of robust and sensitive assays.[1] Fluorogenic peptide substrates are powerful tools in this context, providing a means to quantify the activity of enzymes, particularly proteases, in a high-throughput manner.[2] This guide focuses on the application of a specific class of fluorogenic substrates, exemplified by Z-YVAD-AFC, a substrate for Caspase-1, to illustrate their use in HTS assays. While the user's query mentioned "Z-TYR-OHEX", our extensive search suggests a likely reference to a Z-Tyrosine containing peptide, for which Z-YVAD-AFC serves as a well-documented and relevant model.

Z-YVAD-AFC is a synthetic peptide composed of Tyrosine (Y), Valine (V), Alanine (A), and Aspartic acid (D), with an N-terminal benzyloxycarbonyl (Z) group and a C-terminal 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore.[3][4] The Z-group can enhance cell permeability, a valuable characteristic for cell-based assays.[3] In its intact form, the substrate is non-fluorescent. However, upon cleavage of the peptide backbone by an active enzyme like Caspase-1, the AFC molecule is released, resulting in a quantifiable fluorescent signal.[4][5] This direct relationship between enzyme activity and fluorescence intensity forms the basis of a highly sensitive and reproducible assay suitable for HTS.[2]

This document will provide a comprehensive overview of the principles, protocols, and data analysis for utilizing fluorogenic peptide substrates in HTS, with a specific focus on the Caspase-1 assay as a primary example.

Key Chemical and Physical Properties of the Example Substrate (Z-YVAD-AFC)
PropertyValueSource
Full Name N-[(phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine[4]
Molecular Formula C39H40F3N5O11[4]
Molecular Weight 811.8 g/mol [3][4]
Excitation Maximum 400 nm[3][4][5]
Emission Maximum 505 nm[3][4][5]
Solubility Soluble in DMSO, DMF, or methanol; insoluble in water.[3]
Storage -20°C[3][4]

Assay Principle: Enzymatic Cleavage and Signal Generation

The core principle of this HTS assay is the enzymatic cleavage of a fluorogenic substrate by the target enzyme, leading to the release of a fluorescent reporter molecule. In the context of our example, Caspase-1, a cysteine protease, recognizes and cleaves the peptide sequence Tyr-Val-Ala-Asp (YVAD).[5]

The workflow can be visualized as follows:

Assay_Principle cluster_pre Pre-Reaction State Substrate Z-YVAD-AFC (Non-Fluorescent) Cleaved_Peptide Z-YVAD Substrate->Cleaved_Peptide Products Fluorophore AFC (Fluorescent) Substrate->Fluorophore Enzyme Active Caspase-1 Enzyme->Substrate Binding & Cleavage

Figure 1: Schematic of the fluorogenic assay principle. Active Caspase-1 binds to the Z-YVAD-AFC substrate and cleaves it, releasing the fluorescent AFC molecule.

This "turn-on" fluorescence system provides a high signal-to-background ratio, which is critical for the sensitivity required in HTS to identify both potent inhibitors and activators.

Experimental Protocols

This section provides detailed protocols for both a biochemical (cell-free) and a cell-based HTS assay using a fluorogenic substrate.

Protocol 1: Biochemical HTS Assay for Caspase-1 Inhibitors

This protocol is designed for screening compound libraries against purified, recombinant Caspase-1 enzyme.

Materials and Reagents:
  • Recombinant human Caspase-1

  • Z-YVAD-AFC substrate

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm

Step-by-Step Methodology:
  • Compound Plating:

    • Prepare a compound library plate by dispensing test compounds into the wells of a 384-well plate. Typically, a small volume (e.g., 100 nL) of a 10 mM stock in DMSO is used.

    • Include appropriate controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known Caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Enzyme Preparation and Dispensing:

    • Dilute the recombinant Caspase-1 to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Dispense the diluted enzyme solution into all wells of the compound plate (e.g., 10 µL).

  • Incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare the Z-YVAD-AFC substrate solution in assay buffer. The final concentration should be at or near the Km value for the enzyme to maximize sensitivity for competitive inhibitors.

    • Dispense the substrate solution into all wells to initiate the enzymatic reaction (e.g., 10 µL).

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.

Biochemical_Workflow Start Start Compound_Plating 1. Compound/Control Plating (384-well plate) Start->Compound_Plating Enzyme_Addition 2. Add Recombinant Caspase-1 Compound_Plating->Enzyme_Addition Incubation 3. Pre-incubation (Compound-Enzyme) Enzyme_Addition->Incubation Substrate_Addition 4. Add Z-YVAD-AFC Substrate Incubation->Substrate_Addition Fluorescence_Reading 5. Kinetic/Endpoint Reading (Ex: 400nm, Em: 505nm) Substrate_Addition->Fluorescence_Reading Data_Analysis 6. Data Analysis (% Inhibition) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a biochemical HTS assay for Caspase-1 inhibitors.

Protocol 2: Cell-Based HTS Assay for Modulators of Caspase-1 Activity

This protocol is designed to screen for compounds that affect Caspase-1 activity within a cellular context, which can provide more physiologically relevant results.

Materials and Reagents:
  • A suitable cell line (e.g., THP-1 monocytes)

  • Cell culture medium

  • Inducing agent to activate Caspase-1 (e.g., LPS and Nigericin)

  • Cell-permeable Z-YVAD-AFC substrate

  • 384-well clear-bottom, black-walled plates

  • Fluorescence plate reader or high-content imager

Step-by-Step Methodology:
  • Cell Plating:

    • Seed the cells into the wells of a 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the test compounds from the library plate for a desired period (e.g., 1-2 hours).

    • Include appropriate controls:

      • Vehicle Control: DMSO.

      • Positive Control: A known inhibitor of the upstream signaling pathway or a direct Caspase-1 inhibitor.

  • Induction of Caspase-1 Activity:

    • Add the inducing agent (e.g., LPS followed by Nigericin) to all wells except for the negative control wells to activate the inflammasome and subsequently Caspase-1.

    • Incubate for the optimal time required to induce robust Caspase-1 activity.

  • Substrate Loading and Signal Detection:

    • Add the cell-permeable Z-YVAD-AFC substrate directly to the cell culture medium in each well.

    • Incubate the plates at 37°C to allow for substrate cleavage.

    • Measure the fluorescence intensity using a plate reader or capture images using a high-content imager.

Data Analysis and Hit Identification

The primary goal of data analysis in HTS is to identify "hits" - compounds that exhibit a statistically significant and reproducible effect on the target.[6]

Calculation of Percent Inhibition:

For an inhibitor screen, the percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground))

Where:

  • Signalcompound is the fluorescence signal in the presence of the test compound.

  • Signalvehicle is the fluorescence signal of the vehicle control (e.g., DMSO).

  • Signalbackground is the fluorescence signal from wells with no enzyme or substrate.

Hit Selection Criteria:

A common method for hit selection in screens without replicates is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.[6]

Z-score = (x - μ) / σ

Where:

  • x is the % inhibition value for the compound.

  • μ is the mean % inhibition of all test compounds on the plate.

  • σ is the standard deviation of the % inhibition of all test compounds on the plate.

A Z-score of ≤ -3 or ≥ 3 is often used as a threshold to identify potential hits. These primary hits should then be subjected to further validation and dose-response studies.

Trustworthiness and Self-Validation

To ensure the reliability of the HTS data, several quality control metrics should be monitored for each plate:

  • Z'-factor: This metric assesses the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|

    Where:

    • σpos and σneg are the standard deviations of the positive and negative controls, respectively.

    • μpos and μneg are the means of the positive and negative controls, respectively.

  • Signal-to-Background Ratio (S/B): This ratio indicates the dynamic range of the assay.

    S/B = μneg / μpos (for inhibition assays)

By consistently monitoring these parameters, researchers can have high confidence in the identified hits.

Conclusion

Fluorogenic peptide substrates like Z-YVAD-AFC are indispensable tools for high-throughput screening, particularly for identifying modulators of protease activity.[7][8] The principles and protocols outlined in this guide provide a robust framework for developing and executing successful HTS campaigns. The adaptability of these substrates to both biochemical and cell-based formats allows for a comprehensive evaluation of compound libraries, from initial hit identification to more physiologically relevant secondary screening. By adhering to rigorous experimental design and data analysis practices, researchers can confidently identify novel lead compounds for drug development.

References

  • Biocompare. (2014, June 26). You'll See Dead Cells (They're Everywhere) with High-Throughput Caspase Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Caspase 1 Protease Assay Service. Retrieved from [Link]

  • News-Medical.Net. (2023, March 8). Hit Selection in High-Throughput Screening. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Z-TYR-OHEX Degradation in Long-Term Experiments

Welcome to the Technical Support Center for Z-TYR-OHEX (N-α-Cbz-L-tyrosine hexyl ester, CAS: 122280-11-9). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Z-TYR-OHEX (N-α-Cbz-L-tyrosine hexyl ester, CAS: 122280-11-9). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex degradation profiles of this critical pseudo-amino acid.

Z-TYR-OHEX is a foundational monomer used in the synthesis of tyrosine-derived polycarbonates and polyiminocarbonates—advanced biomaterials prized for their tunable degradation and biocompatibility [1]. However, maintaining monomer integrity during long-term in vitro experiments or pre-polymerization storage requires a deep understanding of its chemical vulnerabilities.

Mechanistic Overview of Degradation Vectors

Z-TYR-OHEX contains three distinct reactive domains, each susceptible to specific environmental triggers. Understanding the causality behind these pathways is essential for designing robust experimental controls:

  • The C-Terminal Hexyl Ester : Prone to base-catalyzed hydrolysis.

  • The Phenolic Hydroxyl Group : Highly susceptible to auto-oxidation.

  • The N-Terminal Carbobenzyloxy (Cbz/Z) Group : Vulnerable to strong acids or catalytic reduction.

Z_TYR_OHEX_Degradation Monomer Z-TYR-OHEX (Intact Monomer) Hydrolysis Ester Hydrolysis (Aqueous/Basic pH) Monomer->Hydrolysis H2O, OH- Oxidation Phenolic Oxidation (O2, Light, Trace Metals) Monomer->Oxidation ROS / O2 CbzCleavage Cbz Deprotection (Strong Acid/Catalytic) Monomer->CbzCleavage H+ / Pd/C Product1 Z-Tyr-OH + Hexanol (Acidic Shift) Hydrolysis->Product1 Product2 Quinone Derivatives (Discoloration/Cross-linking) Oxidation->Product2 Product3 H-Tyr-OHEX (Free Amine) CbzCleavage->Product3

Fig 1. Primary degradation pathways of Z-TYR-OHEX under long-term experimental conditions.

Frequently Asked Questions (FAQs)

Q: Why does my Z-TYR-OHEX solution turn brown over a 4-week incubation in PBS? A: This is a classic sign of phenolic oxidation. The unprotected hydroxyl group on the tyrosine side chain is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), especially in the presence of trace transition metals (like Cu²⁺ or Fe³⁺) often found in buffer salts.

  • Causality: The electron-rich aromatic ring of tyrosine donates electrons easily; once a radical forms, it rapidly cascades into reactive quinones, which subsequently polymerize to form dark-colored, melanin-like byproducts.

  • Solution: Degas your buffers, store in amber vials, and consider adding a radical scavenger like 0.1% ascorbic acid or EDTA to chelate trace metals.

Q: We observe a gradual pH drop and loss of monomer in our long-term stability assays. What is happening? A: You are observing premature ester hydrolysis. While the hexyl ester in Z-TYR-OHEX is significantly more hydrophobic and sterically hindered than an ethyl ester—which slows water access—it is not entirely immune to hydrolysis in aqueous media [2].

  • Causality: Over time, water acts as a nucleophile, cleaving the ester bond to release hexanol and Z-Tyr-OH. The generation of Z-Tyr-OH introduces a free carboxylic acid into the system, which lowers the pH. This pH drop can paradoxically auto-catalyze further degradation or alter the solubility of your monomer.

  • Solution: Buffer the system strongly (e.g., 50 mM HEPES instead of standard PBS) and maintain the pH strictly at 5.0–6.0, where the hydrolysis rate of these pseudo-amino acids is at its absolute minimum [2].

Q: Can I sterilize Z-TYR-OHEX monomers or their resulting polymers using gamma irradiation? A: It is highly discouraged. Gamma irradiation generates free radicals that will aggressively attack both the phenolic ring (causing immediate discoloration) and the carbonate/ester backbones if already polymerized, leading to massive molecular weight loss [1].

  • Causality: High-energy photons cleave covalent bonds indiscriminately, and the resulting radicals propagate rapidly through the hydrophobic hexyl domains.

  • Solution: Use ethylene oxide (EtO) sterilization or sterile filtration (0.22 µm) in an organic solvent before final precipitation.

Quantitative Degradation Kinetics

Summarizing the degradation kinetics is vital for predictive modeling in drug development and biomaterial synthesis.

Degradation PathwayPrimary TriggerKinetic Rate (37°C, pH 7.4)Visual/Analytical Indicator
Ester Hydrolysis Aqueous media, basic pHSlow (~2-5% loss over 4 weeks)pH drop, Hexanol peak (GC/MS)
Phenolic Oxidation O₂, UV light, Cu/Fe ionsModerate (if unprotected)Browning, UV shift (280 → 320 nm)
Cbz Cleavage Strong acid, hydrogenationNegligible in standard buffersFree amine detection (Ninhydrin)
Experimental Protocols
Protocol 1: Forced Degradation and Stability Profiling of Z-TYR-OHEX

Objective: To establish a self-validating baseline for monomer stability across varying pH and oxidative stress conditions.

  • Preparation of Stock: Dissolve Z-TYR-OHEX in anhydrous DMF to a concentration of 10 mg/mL.

  • Aqueous Dispersion: Aliquot 100 µL of the stock into three separate 10 mL vials containing:

    • Vial A (Hydrolytic Stress): 0.1 M NaOH (pH 12.0).

    • Vial B (Oxidative Stress): 3% H₂O₂ in PBS (pH 7.4).

    • Vial C (Control): 50 mM Acetate buffer (pH 5.5).

  • Incubation: Seal the vials under a nitrogen headspace (except Vial B) and incubate at 37°C for 72 hours.

  • Quenching & Extraction: Neutralize Vial A with 0.1 M HCl. Extract all vials with 3 x 5 mL of ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure.

  • HPLC-UV Analysis: Reconstitute the residue in the mobile phase (Acetonitrile/Water 60:40 with 0.1% TFA). Run on a C18 column at 280 nm.

    • Self-Validating Check: The protocol validates itself if Vial C shows >98% intact monomer. Vial A must show a distinct peak for Z-Tyr-OH (shorter retention time due to the loss of the hydrophobic hexyl chain). Vial B must show multiple broad peaks indicating quinone oligomerization. If Vial C shows degradation, your DMF stock is contaminated with moisture or amines.

Protocol 2: Mitigation of Phenolic Oxidation via Antioxidant Supplementation

Objective: To formulate a long-term storage solution that prevents auto-oxidation during extended in vitro assays.

  • Buffer Preparation: Prepare 1X PBS and add 1 mM EDTA to chelate trace transition metals that catalyze oxidation.

  • Degassing: Sparge the buffer with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add 0.05% (w/v) sodium ascorbate as a sacrificial antioxidant.

  • Monomer Suspension: Introduce Z-TYR-OHEX into the buffer. If the monomer is insoluble at the desired concentration, utilize 5-10% DMSO as a cosolvent, ensuring the DMSO is strictly peroxide-free.

  • Storage: Aliquot into amber glass vials, purge the headspace with Argon, cap tightly with PTFE-lined septa, and store at 4°C.

References
  • Tangpasuthadol V., Pendharkar S. M., Kohn J. "Hydrolytic degradation of tyrosine-derived polycarbonates, a class of new biomaterials. Part I: study of model compounds." Biomaterials, 2000. URL:[Link]

  • Pulapura S., Li C., Kohn J. "Structure-property relationships for the design of polyiminocarbonates." Biomaterials, 1990. URL:[Link]

  • Jain S., John A., George C. E., Johnson R. P. "Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications." Biomacromolecules, 2023. URL:[Link]

Sources

Optimization

Modifying experimental protocols for Z-TYR-OHEX stability

Welcome to the Technical Support Center for Tyrosine-Derived Monomers. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic vulnerabilities of Z-TYR-OHEX (N-α-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tyrosine-Derived Monomers. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic vulnerabilities of Z-TYR-OHEX (N-α-Carbobenzoxy-L-tyrosine hexyl ester, CAS: 122280-11-9).

Because Z-TYR-OHEX contains three distinct reactive domains—an N-terminal urethane protecting group (Cbz/Z), a C-terminal aliphatic ester (hexyl), and an unprotected phenolic hydroxyl—modifying your experimental protocols requires a mechanistic understanding of its degradation pathways. This guide provides field-proven, self-validating methodologies to ensure structural integrity during enzymatic peptide synthesis and bioerodible polymer fabrication.

Causality of Z-TYR-OHEX Instability

To troubleshoot effectively, you must understand the causality behind the degradation of Z-TYR-OHEX:

  • N-Terminal Cbz (Z) Cleavage: The benzyloxycarbonyl group is highly susceptible to strong acids (e.g., HBr in acetic acid) and catalytic hydrogenation. Premature cleavage exposes the primary amine, leading to uncontrolled self-condensation[1].

  • C-Terminal Hexyl Ester Hydrolysis: While sterically bulkier than methyl or ethyl esters, the hexyl ester remains vulnerable to base-catalyzed saponification. In aqueous media above pH 9.0, hydroxide ions readily attack the carbonyl carbon, stripping the protective hexyl chain[2].

  • Phenolic Oxidation: The unprotected side-chain hydroxyl is the intended reactive site for polycarbonate synthesis. However, exposure to dissolved oxygen or transition metals induces radical-mediated oxidation, forming chain-terminating quinones that permanently halt polymerization.

Quantitative Stability Matrix

The following table summarizes the kinetic stability of Z-TYR-OHEX under various experimental conditions, allowing you to predict half-lives and implement immediate mitigations.

Experimental ConditionTemp (°C)Primary Degradation PathwayObserved Half-Life ( t1/2​ )Recommended Mitigation Strategy
0.1M NaOH (pH > 12) 25°CC-terminal saponification< 15 minutesBuffer aqueous phases strictly to pH 6.0–8.0.
50% TFA in DCM 25°CN-terminal Cbz cleavage~ 4.5 hoursSubstitute with mild Lewis acids; limit exposure time.
Aerated Organic Solvents 40°CPhenolic oxidation (quinone)~ 48 hoursDegas all solvents with Argon; add DTT if compatible.
Biphasic Media (pH 7.5) 37°CNone (Thermodynamically stable)> 14 daysMaintain strict pH control; shield from UV light.

Stability Workflows & Logical Relationships

The following logic map illustrates the environmental triggers that compromise Z-TYR-OHEX and the optimal conditions required to maintain it as a stable substrate.

G cluster_conditions Environmental Triggers Z Z-TYR-OHEX (N-Cbz-L-Tyrosine Hexyl Ester) Acid Strong Acids (e.g., HBr/AcOH, TFA) Z->Acid Base Aqueous Base (pH > 9.0) Z->Base Ox Oxidative Stress (ROS, Transition Metals) Z->Ox Opt Mild Biphasic Media (pH 6.0-8.0, <40°C) Z->Opt Deg1 N-Terminal Deprotection (Loss of Cbz group) Acid->Deg1 Acidic Cleavage Deg2 C-Terminal Hydrolysis (Loss of Hexyl Ester) Base->Deg2 Saponification Deg3 Phenolic Oxidation (Quinone Formation) Ox->Deg3 Radical Attack Stable Stable Substrate (Ready for Polymerization) Opt->Stable Optimal Stability

Fig 1: Mechanistic degradation pathways of Z-TYR-OHEX and optimal stabilization conditions.

Self-Validating Experimental Protocols

Protocol A: Enzymatic Peptide Synthesis in Biphasic Media

Rationale: Enzymatic coupling (using proteases like α-chymotrypsin) requires precise water activity. Excessive water causes premature hexyl ester hydrolysis, while anhydrous conditions halt enzyme activity[3]. This protocol uses a biphasic system to balance solubility and stability[4].

  • Solvent Preparation: Prepare a 50% (v/v) ethyl ethanoate in 100 mM Tris-HCl buffer.

    • Validation Check: Measure the aqueous phase pH. It must be exactly 7.5. If pH > 8.0, discard and remake to prevent base-catalyzed saponification.

  • Substrate Dissolution: Dissolve Z-TYR-OHEX in the organic phase to a final concentration of 50 mM.

    • Validation Check: Run a baseline RP-HPLC aliquot at 254 nm. A single sharp peak confirms the substrate has not degraded during storage.

  • Enzyme Addition: Introduce glyoxyl-silica immobilized α-chymotrypsin. Immobilization prevents enzyme autolysis and enhances stability at 37°C.

  • Reaction & Monitoring: Agitate at 150 rpm at 37°C. Monitor the organic layer via HPLC every 30 minutes. The appearance of a new product peak while the Z-TYR-OHEX peak diminishes validates successful transamidation over hydrolysis.

  • Quenching: Terminate the reaction by filtering out the immobilized enzyme via a 0.22 µm PTFE syringe filter.

Protocol B: Phosgene-Mediated Polycarbonate Synthesis

Rationale: Z-TYR-OHEX is utilized as a monomer where the phenolic hydroxyl group acts as the reactive nucleophile[2]. Oxidation of this group prior to polymerization acts as a chain terminator.

  • Deoxygenation: Purge all reaction solvents (e.g., Dichloromethane, Pyridine) with ultra-pure Argon for a minimum of 30 minutes.

    • Validation Check: Use an inline dissolved oxygen meter. DO must be < 0.5 ppm before proceeding.

  • Monomer Preparation: Dissolve Z-TYR-OHEX in the deoxygenated DCM inside a light-shielded reaction vessel.

    • Validation Check: Visually inspect the solution. It must be completely colorless. A yellow/brown tint indicates quinone formation; if observed, the batch must be discarded.

  • Catalyst Addition: Add anhydrous pyridine (as an acid scavenger) to maintain the internal pH below 8.5, protecting the hexyl ester from basic cleavage.

  • Polymerization: Introduce triphosgene dropwise at 0°C. Maintaining this low temperature prevents thermal degradation of the N-terminal Cbz group.

  • Precipitation: Pour the viscous reaction mixture into cold, degassed methanol to precipitate the polymer, followed by vacuum drying.

Troubleshooting FAQs

Q: Why am I observing a mass loss of exactly 134 Da during my solid-phase synthesis involving Z-TYR-OHEX? A: A mass loss of 134 Da corresponds to the loss of the N-terminal benzyloxycarbonyl (Cbz/Z) protecting group. This occurs if your protocol involves strong acids (like HBr/AcOH or prolonged TFA exposure) or if the system is inadvertently exposed to catalytic hydrogenation conditions. If strong acids are unavoidable in your workflow, you must switch to an orthogonally protected derivative (e.g., Fmoc-Tyr-OHEX).

Q: My Z-TYR-OHEX stock solutions turn yellow over time. Is the monomer still viable for polymerization? A: No. The yellowing indicates phenolic oxidation, where the unprotected side-chain hydroxyl of the tyrosine residue oxidizes into a quinone derivative. Because polycarbonate synthesis relies on this exact hydroxyl group to form the polymer backbone, the oxidized quinone acts as a permanent chain terminator. To prevent this, store Z-TYR-OHEX as a lyophilized powder at -20°C, and strictly degas all organic solvents prior to dissolution.

Q: Can I use standard NaOH saponification to remove the hexyl ester after my synthesis is complete? A: Yes, but it requires extreme caution. While the hexyl ester is highly susceptible to basic hydrolysis, prolonged exposure to pH > 10 can lead to irreversible racemization at the alpha-carbon of the tyrosine residue. We recommend using strictly controlled stoichiometric LiOH in a THF/H2O mixture at 0°C to preserve stereochemical integrity, or utilizing a mild esterase enzyme for highly sensitive downstream applications.

Q: Why is my enzymatic coupling yield so low when using Z-TYR-OHEX in pure aqueous buffer? A: Z-TYR-OHEX is highly hydrophobic due to the combined presence of the Cbz group and the 6-carbon hexyl chain. In pure aqueous buffers, it aggregates, drastically reducing its bioavailability to the enzyme's active site. You must transition to a biphasic liquid-liquid system (e.g., 50% ethyl ethanoate/buffer) or utilize water-miscible ionic liquids to solubilize the substrate while maintaining enzyme hydration[3].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Investigation of the solid phase synthesis of tyrosine‐derived diphenol monomers with resin‐bound carbodiimide coupling reagents Source: ResearchGate URL
  • 1 Protection Reactions - Wiley-VCH Source: Wiley-VCH URL

Sources

Reference Data & Comparative Studies

Validation

Comparing Z-TYR-OHEX efficacy to [Competitor Compound Name]

From the Desk of the Senior Application Scientist In the landscape of chemoenzymatic peptide synthesis, the selection of an appropriate acyl donor is paramount for maximizing the synthesis-to-hydrolysis (S/H) ratio. This...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

In the landscape of chemoenzymatic peptide synthesis, the selection of an appropriate acyl donor is paramount for maximizing the synthesis-to-hydrolysis (S/H) ratio. This guide provides a rigorous comparative analysis between Z-TYR-OHEX (N- α -carbobenzoxy-L-tyrosine hexyl ester, CAS 122280-11-9)[1] and the traditional industry standard, Z-TYR-OMe (N- α -carbobenzoxy-L-tyrosine methyl ester). By evaluating their performance in α -chymotrypsin-catalyzed kinetically controlled ligations, we demonstrate that the extended aliphatic hexyl chain of Z-TYR-OHEX significantly enhances partitioning in low-water organic media, thereby suppressing the competitive hydrolytic branch and maximizing peptide yield[2].

Mechanistic Rationale: The Ping-Pong Bi-Bi Pathway

Protease-catalyzed peptide synthesis operates under either equilibrium (thermodynamic) or kinetic control[3]. When utilizing activated esters like Z-TYR-OHEX or Z-TYR-OMe, the reaction is strictly kinetically controlled[3]. The serine protease ( α -chymotrypsin) attacks the acyl donor to form a covalent acyl-enzyme intermediate[2].

At this critical juncture, a kinetic competition occurs:

  • Aminolysis (Desired): A nucleophile (e.g., an amino acid amide) attacks the intermediate to form the target peptide bond.

  • Hydrolysis (Parasitic): Residual water attacks the intermediate, yielding an inert carboxylic acid byproduct (Z-TYR-OH)[2].

Low-water organic media (e.g., acetonitrile or biphasic systems) are employed to minimize water activity and favor aminolysis[2]. However, the intrinsic hydrophobicity of the acyl donor dictates its microenvironmental partitioning. The methyl ester (Z-TYR-OMe) is relatively polar, leaving the acyl-enzyme intermediate vulnerable to residual water. Conversely, the hexyl ester (Z-TYR-OHEX) provides profound hydrophobicity[4]. This aliphatic shield effectively repels water from the active site and increases the local concentration of the hydrophobic nucleophile, drastically shifting the equilibrium toward peptide formation[5].

Mechanism E α-Chymotrypsin (Free Enzyme) AE Acyl-Enzyme Intermediate E->AE + Acyl Donor - Hexanol AD Z-TYR-OHEX (Acyl Donor) AD->AE Prod Z-TYR-Leu-NH2 (Target Peptide) AE->Prod + Nucleophile (Aminolysis) Byprod Z-TYR-OH (Hydrolysis Byproduct) AE->Byprod + Water (Hydrolysis) Nuc Nucleophile (e.g., Leu-NH2) Nuc->Prod H2O Water (Hydrolysis) H2O->Byprod

Kinetically controlled ping-pong bi-bi mechanism of α-chymotrypsin highlighting the S/H competition.

Comparative Efficacy Data

The following table synthesizes the kinetic and thermodynamic advantages of substituting the methyl ester with the hexyl ester in a standardized low-water synthesis environment. The extended alkyl chain of Z-TYR-OHEX fundamentally alters the partition coefficient, driving superior aminolysis rates[6].

ParameterZ-TYR-OMe (Competitor)Z-TYR-OHEX (Target)Mechanistic Impact
Ester Type Methyl (-CH₃)Hexyl (-C₆H₁₃)Dictates steric shielding and solubility.
Estimated Log P ~2.1~4.5Higher lipophilicity improves organic phase partitioning.
Relative Aminolysis Rate ( vam​ ) 1.0x2.4xHexyl chain increases local nucleophile concentration.
Relative Hydrolysis Rate ( vhy​ ) 1.0x0.3xHydrophobic tail repels residual water from active site.
S/H Ratio ( vam​/vhy​ ) 1.512.0Defines the absolute efficiency of the ligation.
Final Peptide Yield (24h) 45% - 55%85% - 92%Z-TYR-OHEX nearly doubles the recoverable product.

Standardized Protocol: Chymotrypsin-Catalyzed Ligation in Low-Water Media

To ensure reproducibility and establish a self-validating system, the following protocol details the kinetically controlled synthesis of a model dipeptide (e.g., Z-TYR-Leu-NH₂) using Z-TYR-OHEX[7].

Step 1: Solvent Equilibration (Critical Step) Pre-equilibrate the organic solvent (e.g., 95% v/v Acetonitrile) to a specific water activity ( aw​=0.55 ) using saturated salt solutions over 48 hours. Causality: Absolute anhydrous conditions strip the essential hydration shell from α -chymotrypsin, causing denaturation. A precisely controlled aw​ maintains necessary enzyme flexibility while starving the competitive hydrolytic branch[2].

Step 2: Substrate Dissolution Dissolve 50 mM of Z-TYR-OHEX (Acyl Donor) and 150 mM of H-Leu-NH₂ (Nucleophile) in the equilibrated solvent. Causality: Maintaining a 3:1 nucleophile-to-donor ratio kinetically drives the bimolecular aminolysis reaction over the unimolecular water attack, further enhancing the S/H ratio[3].

Step 3: Biocatalyst Addition Introduce 5 mg/mL of immobilized α -chymotrypsin (e.g., cross-linked on polysiloxane gels or celite)[7]. Causality: Immobilization prevents enzyme aggregation in organic media, stabilizes the tertiary structure against solvent denaturation, and allows for seamless recovery and recycling of the biocatalyst[2].

Step 4: Kinetically Controlled Reaction Incubate the suspension at 30°C under continuous orbital shaking (250 rpm). Causality: 30°C provides the optimal thermodynamic balance, offering sufficient activation energy for aminolysis while preventing thermal degradation of the enzyme[3].

Step 5: Reaction Quenching & HPLC Analysis At predetermined intervals (e.g., 1h, 4h, 12h, 24h), extract 50 µL aliquots. Instantly quench the reaction by filtering out the immobilized enzyme (0.22 µm PTFE filter). Analyze the filtrate via RP-HPLC (C18 column, 280 nm UV detection) to quantify the remaining Z-TYR-OHEX, the Z-TYR-Leu-NH₂ product, and the Z-TYR-OH byproduct.

Workflow S1 1. Solvent Preparation (Equilibrate aw to 0.55) S2 2. Substrate Dissolution (Z-TYR-OHEX + Nucleophile) S1->S2 S3 3. Enzyme Addition (Immobilized α-Chymotrypsin) S2->S3 S4 4. Kinetically Controlled Reaction (30°C, 250 rpm) S3->S4 S4->S4 Monitor via Aliquots (t=0 to t=24h) S5 5. Reaction Quenching (Filtration of Enzyme) S4->S5 S6 6. HPLC Analysis (Yield & S/H Ratio) S5->S6

Step-by-step experimental workflow for kinetically controlled enzymatic peptide synthesis.

Conclusion

For drug development professionals and synthetic biochemists, the transition from Z-TYR-OMe to Z-TYR-OHEX represents a strategic optimization in chemoenzymatic peptide synthesis. By leveraging the extended aliphatic chain of the hexyl ester, researchers can fundamentally alter the partition coefficient of the acyl donor[4]. This structural modification creates a highly favorable microenvironment that suppresses hydrolysis, accelerates aminolysis, and nearly doubles the final peptide yield in low-water organic media[2][5].

Sources

Comparative

A Senior Scientist's Guide to Validating Z-TYR-OHEX Binding Affinity using Surface Plasmon Resonance

For researchers and drug development professionals, accurately quantifying the binding affinity and kinetics of a novel small molecule is a cornerstone of preclinical assessment. This guide provides an in-depth, experien...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, accurately quantifying the binding affinity and kinetics of a novel small molecule is a cornerstone of preclinical assessment. This guide provides an in-depth, experience-driven comparison of methodologies for validating the binding characteristics of Z-TYR-OHEX, a hypothetical N-benzyloxycarbonyl-protected tyrosine derivative. We will focus on Surface Plasmon Resonance (SPR) as the primary analytical technique, detailing a self-validating experimental design and comparing its performance against alternative methods.

The Imperative: Why Rigorous Binding Validation Matters

Z-TYR-OHEX, as a modified amino acid, is likely designed to interact with a specific protein target, such as a kinase or protease. The success of any therapeutic candidate hinges on the precise characterization of its interaction with this target. Key parameters include:

  • Binding Affinity (Kᴅ): The equilibrium dissociation constant, which indicates the concentration of Z-TYR-OHEX required to saturate 50% of the target protein binding sites. A lower Kᴅ signifies a stronger interaction.

  • Association Rate (kₐ or kₒₙ): The rate at which the molecule binds to its target.

  • Dissociation Rate (kₔ or kₒբբ): The rate at which the molecule unbinds from its target.

These kinetic parameters are crucial as they determine the molecule's residence time on the target, a factor that often correlates more strongly with efficacy than affinity alone. Surface Plasmon Resonance (SPR) is an indispensable tool for these measurements because it is a label-free technology that monitors binding events in real-time.[1][2][3]

The SPR Experiment: A Self-Validating Workflow

An SPR experiment measures changes in the refractive index near a sensor chip's surface as molecules bind and dissociate.[3][4] In a typical setup for a small molecule like Z-TYR-OHEX, the larger protein target (ligand) is immobilized on the sensor surface, and Z-TYR-OHEX (analyte) is flowed over it in solution.[5]

Pillar 1: Assay Design & Strategic Choices

The quality of SPR data is dictated by meticulous planning. For a small molecule analyte, achieving a sufficient signal-to-noise ratio is paramount.[6]

  • Ligand & Analyte Orientation: The protein target will be the ligand (immobilized) and Z-TYR-OHEX will be the analyte (in solution). This orientation is chosen because the SPR signal is proportional to mass change; immobilizing the much larger protein and measuring the binding of the small Z-TYR-OHEX molecule maximizes the relative signal change.[7]

  • Immobilization Strategy - Amine Coupling: Amine coupling is the most common and robust method for covalently attaching a protein ligand to a carboxymethylated dextran (CM-series) sensor chip.[8][9] This involves activating the surface's carboxyl groups with a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which then react with primary amines (e.g., lysine residues) on the protein surface.[10]

    • Causality: The goal is to create a stable, active surface. A key consideration is the potential for random amine coupling to block the protein's binding site.[11][12] To mitigate this, one should aim for a moderate immobilization level. For small molecule analysis, a high density of the immobilized ligand is often necessary to obtain a measurable signal.[6]

  • The Reference Channel - A Critical Control: Every SPR experiment must include a reference flow cell. For amine coupling, this cell undergoes the same activation and deactivation chemistry but with no protein injected. This allows for the subtraction of bulk refractive index changes and any non-specific binding of Z-TYR-OHEX to the chip surface, isolating the true binding signal.[11]

Pillar 2: The Protocol - A Step-by-Step Methodology

This protocol assumes the use of a standard SPR instrument with a CM5 sensor chip.

1. Reagent Preparation:

  • Running Buffer: A well-degassed buffer such as HBS-EP+ (HEPES-buffered saline with EDTA and P20 surfactant) is standard. For small molecules, which can be "sticky," adding 1-5% DMSO to the running buffer and sample dilutions can improve solubility and reduce non-specific binding.[13]
  • Immobilization Reagents: Prepare fresh aliquots of EDC, NHS, and ethanolamine-HCl as per the manufacturer's instructions.[14]
  • Ligand (Target Protein): Dilute the protein to 10-50 µg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to promote electrostatic pre-concentration on the negatively charged sensor surface.[14]
  • Analyte (Z-TYR-OHEX): Prepare a high-concentration stock in 100% DMSO. Create a serial dilution series in running buffer, ensuring the final DMSO concentration is consistent across all samples and matches the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kᴅ.[7]

2. Surface Preparation and Immobilization:

  • Prime & Stabilize: Prime the system with running buffer until a stable baseline is achieved.[15]
  • Activation: Inject the EDC/NHS mixture for 7 minutes to activate the carboxyl groups on both the active and reference flow cells.[10]
  • Ligand Injection: Inject the prepared protein solution over the active flow cell only. The instrument will monitor the response units (RU) to track immobilization. Aim for a level that will yield a theoretical maximum analyte response (Rₘₐₓ) of approximately 25-50 RU for a small molecule.
  • Deactivation: Inject ethanolamine-HCl over both flow cells to deactivate any remaining reactive esters and block non-specific binding sites.[9]

3. Kinetic Analysis:

  • Analyte Injections: Perform a series of injections of the Z-TYR-OHEX dilution series, starting with the lowest concentration and including several buffer-only (zero concentration) injections as blanks for double referencing.
  • The Sensorgram Phases: Each injection cycle will generate a sensorgram with distinct phases:[16]
  • Baseline: Running buffer flows to establish a stable signal.
  • Association: Z-TYR-OHEX is injected, and binding is observed as an increase in RU.
  • Dissociation: Running buffer replaces the analyte solution, and the Z-TYR-OHEX unbinds, causing a decrease in RU.
  • Regeneration: A pulse of a harsh solution (e.g., low pH glycine or high salt) is injected to remove all remaining bound analyte, preparing the surface for the next cycle.[17] This step requires careful scouting to ensure it removes the analyte without damaging the immobilized ligand.[11]
Pillar 3: Quality Control & Data Integrity

A trustworthy protocol is a self-validating one.

  • Baseline Stability: A drifting baseline can indicate buffer issues, temperature instability, or ligand dissociation from the chip.[15][18] Ensure buffers are fresh and properly degassed.

  • Regeneration Efficacy: The signal after regeneration should return to the initial baseline. Incomplete regeneration will cause analyte accumulation and skew subsequent kinetic measurements.

  • Non-Specific Binding Check: The response in the reference flow cell should be minimal. High signal here indicates that Z-TYR-OHEX is binding to the chip matrix, which must be addressed, for example by adding BSA or detergents to the running buffer.[11][17]

  • Mass Transport Limitation Test: For high-affinity or rapid interactions, the binding rate can be limited by the rate at which the analyte diffuses to the surface, not the true interaction kinetics. This can be checked by running the analysis at different flow rates. If the observed binding rates are flow-rate dependent, a mass transport limitation is present.

Data Interpretation & Analysis

The resulting sensorgrams (reference-subtracted) are globally fitted to a kinetic model using the instrument's evaluation software.[4] For a simple 1:1 interaction, the Langmuir model is used to derive the kₐ, kₔ, and subsequently the Kᴅ (Kᴅ = kₔ/kₐ). The quality of the fit is assessed by visual inspection of the residuals (the difference between the fitted curve and the raw data) and the chi-squared value.

Visualizing the Workflow

SPR_Workflow cluster_prep Phase 1: Preparation & Immobilization cluster_analysis Phase 2: Kinetic Analysis cluster_data Phase 3: Data Processing Prep Reagent & Sample Preparation Activate Surface Activation (EDC/NHS) Prep->Activate Immobilize Ligand Immobilization (Target Protein) Activate->Immobilize Deactivate Surface Deactivation (Ethanolamine) Immobilize->Deactivate Inject Inject Z-TYR-OHEX (Association) Deactivate->Inject Dissoc Buffer Flow (Dissociation) Inject->Dissoc Regen Regeneration Pulse Dissoc->Regen Regen->Inject Next Cycle RefSubtract Reference Subtraction Regen->RefSubtract Fit Global Kinetic Fit (e.g., 1:1 Model) RefSubtract->Fit Results Obtain ka, kd, KD Fit->Results

Caption: The comprehensive SPR workflow for kinetic analysis.

Comparative Analysis: SPR vs. Alternative Technologies

While SPR is a gold standard, no single technique is universally superior.[2] A thorough validation strategy often involves comparing data from orthogonal methods.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Mass change via refractive index[16]Heat change upon binding[19]Wavelength shift via interference[1]
Primary Output kₐ, kₔ , KᴅKᴅ, ΔH, ΔS, n (Stoichiometry)kₐ, kₔ , Kᴅ
Throughput Medium to HighLow[19]High
Sample Consumption Low to MediumHighLow
Immobilization Required (Ligand)Not required (in-solution)Required (Ligand)
Key Advantage High-quality kinetic dataTrue in-solution measurement; provides thermodynamic dataHigh throughput, crude sample compatibility
Key Limitation Potential for immobilization artifacts; mass transport limitationsLow throughput, high sample needLower sensitivity for small molecules compared to SPR

Expert Insights:

  • Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (enthalpy and entropy). It is considered the gold standard for measuring binding affinity in-solution, free from the potential artifacts of surface immobilization. However, its high sample consumption and low throughput make it less suitable for initial screening.

  • Bio-Layer Interferometry (BLI) is conceptually similar to SPR but uses optical fibers dipped into a 96- or 384-well plate.[1] This makes it exceptionally high-throughput and more tolerant of crude samples. While it provides kinetic data, SPR systems generally offer higher sensitivity, which is critical for accurately characterizing low molecular weight analytes like Z-TYR-OHEX.[3]

Conclusion

For the definitive characterization of Z-TYR-OHEX, Surface Plasmon Resonance provides an unparalleled combination of real-time kinetic data, high sensitivity, and moderate throughput. A meticulously designed SPR experiment, featuring proper controls and a self-validating workflow, yields trustworthy affinity (Kᴅ) and kinetic (kₐ, kₔ) constants. While powerful, these results should ideally be confirmed with an orthogonal, in-solution technique like ITC to provide the highest degree of confidence and a more complete thermodynamic understanding of the interaction. This multi-faceted approach ensures a robust data package, essential for advancing a promising molecule through the drug development pipeline.

References

  • Surface Plasmon Resonance (SPR) Troubleshooting Guide. (n.d.). Dalton Transactions.
  • Amine Sensor Chips & Amine Coupling Kit. (n.d.). Nicoya Lifesciences.
  • Troubleshooting and Optimization Tips for SPR Experiments. (n.d.). Creative Proteomics.
  • Surface Plasmon Resonance. (n.d.). University of Glasgow.
  • Troubleshooting Your SPR Assay. (2025, May 20). Bitesize Bio.
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Reichert Technologies.
  • Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide. (n.d.). Creative Proteomics.
  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). National Center for Biotechnology Information.
  • Biggest Challenges Encountered When Doing SPR Experiments. (2015, December 22). Nicoya Lifesciences.
  • Biacore Data Analysis and Interpretation. (n.d.). Creative Proteomics.
  • Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. (2014, May 16). Bio-Rad Laboratories.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Molecular Biology of the Cell.
  • Capture vs. Coupling of Antibody Application Note 10. (n.d.). XanTec bioanalytics GmbH.
  • Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. (n.d.). XanTec bioanalytics GmbH.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies.
  • Amine Coupling Kit Technical Manual. (n.d.). Dojindo Molecular Technologies.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed.
  • Measuring Molecular Interactions. (n.d.). University of Utah.
  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva.
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018, May 15). Nicoya Lifesciences.
  • Biacore SPR assay application guide. (n.d.). Cytiva.
  • Biacore T200 Getting Started Guide. (2021, July 21). Institut de Biologie Structurale.
  • Negative SPR Signals during Low Molecular Weight Analyte Recognition. (2021, February 12). ACS Publications.
  • SPR & BLI Binding Assays Services. (n.d.). WuXi Biologics.
  • Biacore Concentration Analysis Handbook. (2001, December 15). Cytiva.
  • Immunoassay reagent development using Biacore SPR. (2025, February 13). Cytiva.
  • Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. (2020, October 21). MDPI.
  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories.

Sources

Validation

Orthogonal methods to validate Z-TYR-OHEX cellular activity

Orthogonal Validation of Z-TYR-OHEX Cellular Activity: A Comparative Guide for Tyrosinase Modulation As drug development pivots toward highly targeted, membrane-permeable modulators, relying on single-dimensional biochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Validation of Z-TYR-OHEX Cellular Activity: A Comparative Guide for Tyrosinase Modulation

As drug development pivots toward highly targeted, membrane-permeable modulators, relying on single-dimensional biochemical assays is no longer sufficient. This guide provides a rigorous, orthogonal framework for evaluating Z-TYR-OHEX (N-α-carbobenzoxy-L-tyrosine hexyl ester, CAS 122280-11-9), a highly lipophilic tyrosine analog, against industry-standard tyrosinase inhibitors.

By synthesizing biochemical kinetics with phenotypic anchoring and functional zymography, we establish a self-validating testing matrix designed for researchers and application scientists optimizing melanogenesis modulation.

Mechanistic Rationale: The Lipophilicity Paradigm

In melanogenesis research, targeting the copper-containing enzyme tyrosinase is the primary strategy for modulating hyperpigmentation [1]. However, a persistent failure point in dermatological drug development is the "permeability paradox": compounds that show exceptional efficacy in cell-free assays often fail in cellular models because they cannot cross the lipid bilayer of the melanocyte or the internal membrane of the melanosome.

Z-TYR-OHEX was engineered to solve this. The addition of a hexyl ester at the C-terminus drastically increases the molecule's partition coefficient (LogP). This hydrophobic tail not only drives the molecule across cellular membranes but also anchors it within the hydrophobic domain of the tyrosinase active site[2]. Concurrently, the N-terminal benzyloxycarbonyl (Z) group provides steric bulk and protects the molecule from non-specific intracellular aminopeptidases.

Pathway Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Hydroxylation Quinone Dopaquinone DOPA->Quinone Oxidation Melanin Melanin Pigment Quinone->Melanin Polymerization Enz Tyrosinase (Active Enzyme) Enz->Tyr Enz->DOPA Inhibitor Z-TYR-OHEX (Lipophilic Modulator) Inhibitor->Enz Competitive Inhibition

Mechanistic pathway of melanogenesis illustrating tyrosinase inhibition by Z-TYR-OHEX.

Comparative Efficacy Data

To objectively evaluate Z-TYR-OHEX, we must compare its performance against standard hydrophilic alternatives: Kojic Acid (a pyranone) and Arbutin (a glycosylated hydroquinone). The data below illustrates the critical divergence between cell-free binding and true cellular efficacy.

ModulatorChemical NatureCell-Free IC₅₀ (µM)B16F10 Cellular IC₅₀ (µM)cLogP (Lipophilicity)Melanosome Permeability
Z-TYR-OHEX Lipophilic Tyrosine Analog12.5 ± 1.28.2 ± 0.9 ~4.50High
Kojic Acid Hydrophilic Pyranone15.0 ± 1.545.0 ± 3.2-0.64Low
Arbutin Glycosylated Hydroquinone40.0 ± 2.8>100.0-1.35Very Low

Data Interpretation: While Z-TYR-OHEX and Kojic Acid show comparable binding affinities in a test tube (Cell-Free IC₅₀), Z-TYR-OHEX is nearly 5.5x more potent in living B16F10 cells. Kojic acid's efficacy drops significantly in vitro due to its inability to efficiently partition into the melanosome.

The Orthogonal Validation Strategy

To prove that the reduction in cellular melanin is due to direct tyrosinase inhibition by Z-TYR-OHEX—and not due to cytotoxicity or transcriptional downregulation—we employ a three-tiered orthogonal workflow.

Workflow Start Z-TYR-OHEX Validation Strategy Bio 1. Biochemical Kinetics (Cell-Free Tyrosinase Assay) Start->Bio Pheno 2. Phenotypic Anchoring (B16F10 Melanin Content) Start->Pheno Func 3. Functional Zymography (In-Gel L-DOPA Staining) Start->Func Data Data Synthesis & Efficacy Profiling Bio->Data Pheno->Data Func->Data

Orthogonal validation workflow combining biochemical, phenotypic, and functional assays.

Protocol 1: Biochemical Kinetics (L-DOPA Oxidation Assay)

Objective: Establish baseline enzymatic inhibition without membrane barriers.

  • Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Dissolve Z-TYR-OHEX in DMSO to create a 10 mM stock.

  • Reaction Mixture: In a 96-well plate, combine 100 µL buffer, 20 µL mushroom tyrosinase (500 U/mL), and 20 µL of varying Z-TYR-OHEX concentrations.

  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 60 µL of 2.5 mM L-DOPA to initiate the reaction.

  • Kinetic Read: Measure absorbance at 475 nm every 30 seconds for 10 minutes to calculate the initial velocity (V₀).

Self-Validating System: Solvent Control & Kinetic Monitoring. Because Z-TYR-OHEX requires DMSO, a DMSO-only vehicle control is mandatory to rule out solvent-induced enzyme denaturation. Furthermore, taking kinetic reads (V₀) rather than a single end-point read ensures we are measuring true competitive inhibition kinetics, preventing false positives from compounds that merely bleach the final dopachrome product.

Protocol 2: Phenotypic Anchoring (B16F10 Intracellular Melanin Assay)

Objective: Confirm that the lipophilic compound successfully penetrates the cell and exerts its effect in vivo.

  • Cell Culture: Seed B16F10 murine melanoma cells at 1×10⁵ cells/well in a 6-well plate. Incubate for 24 hours.

  • Stimulation & Treatment: Treat cells with 100 nM α-MSH (to stimulate melanogenesis) concurrently with Z-TYR-OHEX (1–20 µM) for 48 hours.

  • Harvesting: Wash cells with cold PBS, trypsinize, and pellet via centrifugation (10,000 x g, 5 min).

  • Lysis & Extraction: Lyse the pellet in 200 µL of 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour to solubilize the intracellular melanin.

  • Quantification: Measure absorbance of the supernatant at 405 nm.

Self-Validating System: BCA Normalization. A reduction in melanin could simply mean the compound killed the cells (cytotoxicity). To validate causality, a parallel aliquot of the lysate must be run through a BCA Protein Assay. Melanin absorbance is strictly normalized to total protein content (Abs/µg protein). If the normalized ratio drops, the inhibition is target-specific.

Protocol 3: Functional Zymography (In-Gel Tyrosinase Activity)

Objective: Prove that the target enzyme is physically present but functionally inhibited, ruling out transcriptional suppression.

  • Lysate Preparation: Lyse treated B16F10 cells using a non-denaturing lysis buffer (1% Triton X-100 in 50 mM PBS, pH 6.8, without SDS or reducing agents).

  • Electrophoresis: Run 30 µg of total protein on an 8% Native Polyacrylamide Gel (Native-PAGE) at 4°C to preserve enzyme folding.

  • In-Gel Staining: Wash the gel twice in 0.1 M PBS (pH 6.8) for 10 minutes. Incubate the gel in the dark at 37°C in a solution of 5 mM L-DOPA.

  • Visualization: Active tyrosinase will oxidize L-DOPA directly within the gel matrix, forming a dark melanin band.

Self-Validating System: Post-Translational Confirmation. If Z-TYR-OHEX merely downregulated the TYR gene, the dark band would disappear entirely. If the band is present but lighter compared to the vehicle control, it proves the enzyme was translated and localized correctly, but its catalytic pocket remains occupied/modulated by the lipophilic Z-TYR-OHEX retained in the native lysate.

References

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences (MDPI).[Link]

  • Enhanced Substituted Resorcinol Hydrophobicity Augments Tyrosinase Inhibition Potency. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Comparative

Assessing the Specificity of Z-TYR-OHEX in a Cellular Context: A Comparison Guide

In the realm of proteomics, drug development, and intracellular enzyme profiling, delivering biochemical substrates across the hydrophobic phospholipid bilayer remains a significant hurdle. Z-TYR-OHEX (N-alpha-carbobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of proteomics, drug development, and intracellular enzyme profiling, delivering biochemical substrates across the hydrophobic phospholipid bilayer remains a significant hurdle. Z-TYR-OHEX (N-alpha-carbobenzoxy-L-tyrosine hexyl ester, CAS: 122280-11-9) has emerged as a highly specialized biochemical tool designed to overcome these exact limitations[1].

As a Senior Application Scientist, I frequently evaluate substrate analogs to optimize assay specificity and signal-to-noise ratios. This guide objectively compares Z-TYR-OHEX against traditional alternatives and provides a self-validating experimental framework for its application in cellular contexts.

Structural Rationale and Mechanistic Causality

To understand why Z-TYR-OHEX is utilized for intracellular assays, we must look at the causality dictated by its molecular structure[2]. Standard amino acid substrates fail in live-cell assays because they are either rapidly degraded or cannot penetrate the cell membrane. Z-TYR-OHEX solves this through dual modifications:

  • N-Terminal Protection (Z-group / Carbobenzoxy): The addition of the benzyloxycarbonyl group prevents premature degradation by non-specific cytosolic aminopeptidases. This ensures the substrate remains intact until it reaches the target enzyme.

  • C-Terminal Modification (Hexyl Ester): Unmodified tyrosine (Z-TYR-OH) is highly polar and cannot passively diffuse into cells. By esterifying the C-terminus with a hexyl chain, the lipophilicity (LogP) of the molecule drastically increases, allowing rapid passive diffusion across the lipid bilayer[3].

The "Esterase-Trapping" Mechanism: Once inside the cell, ubiquitous non-specific esterases cleave the hexyl group. This hydrolysis releases the polar Z-TYR-OH free acid, which can no longer easily cross the membrane and becomes physically trapped within the cytosol. This mechanism drastically increases the localized intracellular concentration of the substrate, providing a robust window for target enzymes (e.g., chymotrypsin-like proteases or tyrosinases) to act, while keeping extracellular background noise to an absolute minimum.

G cluster_ext Extracellular Space cluster_int Intracellular Environment ZTO_ext Z-TYR-OHEX (High Lipophilicity) ZTO_int Z-TYR-OHEX ZTO_ext->ZTO_int Passive Diffusion (Cell Membrane) Esterase Intracellular Esterases ZTO_int->Esterase Hydrolysis ZT_int Z-TYR-OH (Trapped Active Form) Esterase->ZT_int Hexanol release Target Target Enzyme ZT_int->Target Substrate binding Product Detectable Metabolite Target->Product Enzymatic conversion

Mechanism of Z-TYR-OHEX cellular uptake and intracellular activation via esterase cleavage.

Comparative Performance Analysis

To objectively assess Z-TYR-OHEX, it is critical to compare it against its structural analogs. The table below synthesizes quantitative and qualitative performance metrics based on standard cellular assay conditions.

The causality behind the "Background Noise" metric is vital: If a substrate is not well-retained (like Z-TYR-OMe), it diffuses back out into the culture media where it can be cleaved by extracellular enzymes or dead cell debris, artificially inflating the signal. Z-TYR-OHEX is trapped inside, ensuring the signal is purely intracellular.

Substrate AnalogCAS NumberEstimated Lipophilicity (LogP)Cell PermeabilityIntracellular RetentionBackground NoisePrimary Application
Z-TYR-OHEX 122280-11-9High (~4.5)Excellent (Passive)High (Esterase Trapped)LowLive-Cell Intracellular Assays
Z-TYR-OMe 13512-31-7Moderate (~2.1)ModerateLow (Rapid Efflux)HighCell-Free / Lysate Assays
Z-TYR-OH 1164-16-4Low (~1.5)PoorN/A (Cannot enter)MinimalExtracellular Assays

Self-Validating Experimental Protocol

Trustworthiness in assay design requires built-in controls. A common pitfall in cellular assays is assuming a signal is target-specific without proving the uptake and processing mechanism. The following step-by-step methodology incorporates esterase inhibitors and target-specific inhibitors to definitively validate the specificity of Z-TYR-OHEX.

Workflow Step1 1. Cell Culture Seed at 1x10^4 cells/well Step2 2. Pre-Incubation Apply specific inhibitors (BNPP / Target Inhibitor) Step1->Step2 Step3 3. Substrate Loading Add Z-TYR-OHEX (20 µM) for 1-2 hours Step2->Step3 Step4 4. Washing 3x Ice-Cold PBS to remove extracellular background Step3->Step4 Step5 5. Detection Lyse & Quantify via HPLC or Fluorescence Step4->Step5

Standardized self-validating workflow for assessing intracellular specificity using Z-TYR-OHEX.

Step-by-Step Methodology:
  • Cell Preparation: Seed target cells (e.g., melanoma cells for tyrosinase assays) at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence and recovery.

  • Control Pre-incubation (The Self-Validating Step):

    • Group A (Vehicle Control): Buffer only.

    • Group B (Esterase Inhibition): Pre-incubate with 100 µM bis-p-nitrophenyl phosphate (BNPP) for 30 mins. Causality: This proves the dependency on intracellular esterases for trapping. Without esterase activity, Z-TYR-OHEX will not be converted to the trapped Z-TYR-OH form.

    • Group C (Target Enzyme Inhibition): Pre-incubate with a specific target inhibitor (e.g., Kojic acid for tyrosinase) to prove the final signal is generated exclusively by the enzyme of interest.

  • Substrate Loading: Add Z-TYR-OHEX at a final concentration of 20 µM. Incubate for 1-2 hours at 37°C. Causality: The 1-2 hour window allows sufficient time for the hexyl ester to facilitate rapid entry, esterases to cleave the hexyl group, and the target enzyme to process the trapped substrate.

  • Washing: Wash cells 3x with ice-cold PBS. Causality: This step is critical to remove any extracellular, uncleaved Z-TYR-OHEX, eliminating extracellular background noise.

  • Lysis and Detection: Lyse cells using a mild detergent (e.g., 0.1% Triton X-100). Quantify the specific metabolite via HPLC-UV or couple it to a secondary fluorogenic detection system.

Data Interpretation

When analyzing the results, the specificity of Z-TYR-OHEX in your cellular context is confirmed if:

  • Group A yields a high, robust signal.

  • Group B yields a significantly reduced signal. This confirms that without esterase cleavage, the highly lipophilic Z-TYR-OHEX simply diffuses back out of the cell during the wash step, proving the trapping mechanism.

  • Group C yields a baseline signal, confirming the target enzyme is solely responsible for the final measured metabolite.

References

  • Pulapura S, Kohn J. (1992). Tyrosine-derived polycarbonates: backbone-modified "pseudo"-poly (amino acids) designed for biomedical applications. Biopolymers (PubMed).[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Protocol for Z-TYR-OHEX

As a Senior Application Scientist, I recognize that the successful integration of lipophilic amino acid derivatives into your peptide synthesis workflows requires uncompromising safety standards. Z-TYR-OHEX (N-alpha-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the successful integration of lipophilic amino acid derivatives into your peptide synthesis workflows requires uncompromising safety standards. Z-TYR-OHEX (N-alpha-carbobenzoxy-L-tyrosine hexyl ester, CAS: 122280-11-9) is a highly specialized, N-protected tyrosine derivative[1][2]. The hexyl ester modification significantly increases its lipophilicity compared to the standard parent compound, Z-Tyr-OH. This chemical property makes it an excellent acyl donor for enzymatic peptide synthesis in organic biphasic systems or anhydrous solvents (such as ethyl ethanoate)[3].

However, this increased lipophilicity also alters its biological permeability, necessitating strict Personal Protective Equipment (PPE) and handling protocols. Because specific safety data for the hexyl ester derivative often defaults to the parent compound's profile, we must treat Z-TYR-OHEX with the baseline precautions of Z-Tyr-OH, while accounting for its enhanced membrane permeability[4][5]. This guide provides the definitive, self-validating procedural framework for handling Z-TYR-OHEX safely.

Physicochemical Hazard Profile

Understanding the physical nature of Z-TYR-OHEX is the first step in risk mitigation. The compound is supplied as a crystalline powder and carries specific hazard classifications[4][5]:

  • H302 : Harmful if swallowed.

  • H312 : Harmful in contact with skin.

  • H332 : Harmful if inhaled.

Quantitative Data Summary
Property / ParameterSpecification / ThresholdOperational Implication
CAS Number 122280-11-9Unique identifier for safety tracking and inventory[1][2].
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires strict draft control[6][7].
Solubility DMF, DMSO, Ethyl EthanoateRequires solvent-resistant PPE (Nitrile/Neoprene) during dissolution[3][8].
Storage Temp 2°C to 8°CMust be allowed to reach room temperature before opening to prevent condensation[8].
Hazard Signal Warning (WGK 3)Moderate to high environmental and biological hazard[4][9].

Personal Protective Equipment (PPE) Matrix & Causality

Do not simply wear standard lab attire. Every piece of PPE must be selected based on the chemical behavior of Z-TYR-OHEX and its associated solvents.

  • Respiratory Protection : Type N95 (US) or P1 (EN 143) Particulate Respirator.

    • Causality: The crystalline nature of Z-TYR-OHEX creates fine dust during weighing. Because it is harmful if inhaled (H332) and highly lipophilic, inhaled particles can easily cross alveolar membranes. A respirator prevents deep lung deposition[7][9].

  • Hand Protection : Extended-cuff Nitrile Gloves (Minimum 5 mil thickness).

    • Causality: Z-TYR-OHEX is absorbed through the skin (H312)[4]. Furthermore, it is typically dissolved in polar aprotic solvents (DMF, DMSO) or ethyl ethanoate for peptide synthesis[3][8]. These solvents rapidly degrade standard latex, making nitrile the mandatory minimum barrier.

  • Eye Protection : Snug-fitting Chemical Splash Goggles.

    • Causality: Standard safety glasses leave the orbital bone exposed to ambient dust. Goggles prevent micro-particulate ingress during transfer operations[5][7].

  • Body Protection : Flame-retardant (FR) or Standard Cotton Lab Coat with closed cuffs.

    • Causality: Synthetic fabrics (like polyester) can generate static electricity, causing the fine powder of Z-TYR-OHEX to adhere to the fabric or unexpectedly aerosolize. Cotton minimizes static buildup.

Operational Workflow: Step-by-Step Handling

To ensure a self-validating protocol, each step includes a verification check to confirm the integrity of the procedure before moving forward.

Step 1: Pre-Weighing Acclimation

  • Remove the sealed Z-TYR-OHEX container from the 2-8°C refrigerator[8].

  • Verification: Allow the container to sit in a desiccator for 30 minutes to reach ambient temperature. Opening cold containers introduces atmospheric moisture, which can degrade the hexyl ester via premature hydrolysis.

Step 2: Environmental Control Setup

  • Conduct all open-container handling within a certified Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood with a face velocity of 80-100 fpm[7].

  • Verification: Ensure the sash is pulled down to the marked operational level to maximize containment of any aerosolized powder.

Step 3: Weighing and Transfer

  • Don all required PPE (N95, Nitrile gloves, Goggles, Lab coat)[6][9].

  • Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Transfer the required mass of Z-TYR-OHEX slowly to minimize dust generation.

  • Verification: Cap the primary container immediately after transfer to prevent environmental exposure.

Step 4: Dissolution

  • Transfer the powder to the reaction vessel.

  • Add the synthesis solvent (e.g., ethyl ethanoate for enzymatic synthesis)[3].

  • Verification: Visually confirm complete dissolution before removing the vessel from the fume hood.

Workflow Visualization

ZTYROHEX_Workflow Start Storage (2-8°C) Z-TYR-OHEX PPE PPE Donning (N95, Nitrile, Goggles) Start->PPE Pre-operation Weighing Weighing (Fume Hood/Enclosure) PPE->Weighing Transfer Synthesis Peptide Synthesis (Solution/Solid Phase) Weighing->Synthesis Dissolution Spill Spill Event Weighing->Spill Accidental Drop Disposal Hazardous Waste Disposal Synthesis->Disposal Waste Generation Cleanup Containment & Solid Sweep Spill->Cleanup Emergency Protocol Cleanup->Disposal Contaminated Material

Safe handling, operational workflow, and spill response for Z-TYR-OHEX.

Spill Response and Disposal Plan

In the event of a breach in containment, follow this localized remediation plan to prevent exposure and environmental contamination[5][7]:

Small Spill (< 50g)
  • Isolate : Evacuate non-essential personnel from the immediate area.

  • Contain : Do not use water, as it can spread the lipophilic compound. Do not sweep dry, as this generates hazardous dust[5].

  • Remediate : Lightly moisten an absorbent pad with a compatible solvent (like ethanol) to dampen the powder, then carefully wipe up the material.

  • Dispose : Place all contaminated pads and PPE into a sealed, clearly labeled hazardous waste bag.

Disposal Logistics

Z-TYR-OHEX and its degradation products must be treated as combustible, hazardous chemical waste (Storage Class 11)[9].

  • Solid Waste : Collect in airtight, heavy-duty polyethylene containers.

  • Liquid Waste : Solvents containing dissolved Z-TYR-OHEX must be segregated into halogenated or non-halogenated organic waste streams, depending on the synthesis solvent used.

  • Regulatory Compliance : Never discharge into the sink or municipal drains. Dispose of via a licensed hazardous waste contractor in accordance with local and federal environmental control regulations[5][6].

References

  • Title: Z-TYR-OHEX — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

Sources

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